Product packaging for 3-Benzoyl-2-thiophenecarboxylic acid(Cat. No.:CAS No. 30006-03-2)

3-Benzoyl-2-thiophenecarboxylic acid

Cat. No.: B1267301
CAS No.: 30006-03-2
M. Wt: 232.26 g/mol
InChI Key: ZKHLBCVFVQJMBT-UHFFFAOYSA-N
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Description

3-Benzoyl-2-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O3S B1267301 3-Benzoyl-2-thiophenecarboxylic acid CAS No. 30006-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8O3S/c13-10(8-4-2-1-3-5-8)9-6-7-16-11(9)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHLBCVFVQJMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184084
Record name 3-Benzoyl-2-thiophenecarboxylic acid
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Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30006-03-2
Record name 3-Benzoyl-2-thiophenecarboxylic acid
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Record name 30006-03-2
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Record name 3-Benzoyl-2-thiophenecarboxylic acid
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Record name 30006-03-2
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Record name 3-BENZOYL-2-THIOPHENECARBOXYLIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzoyl-2-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, multi-step method for the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Due to the deactivating nature of the carboxylic acid group, a direct Friedel-Crafts benzoylation of 2-thiophenecarboxylic acid is challenging. The proposed synthesis circumvents this issue by employing a directed ortho-metalation strategy, which provides high regioselectivity for functionalization at the 3-position of the thiophene ring.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process starting from commercially available 2-thiophenecarboxylic acid. This pathway involves:

  • Amide Formation: Protection of the carboxylic acid as a N,N-diisopropylamide, which also serves as a directing group for the subsequent metalation step.

  • Directed ortho-Metalation and Benzoylation: Regioselective lithiation at the 3-position, followed by quenching with a benzoylating agent.

  • Amide Hydrolysis: Deprotection of the amide to yield the final carboxylic acid product.

The overall transformation is depicted in the reaction scheme below:

Synthetic Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Directed Metalation & Benzoylation cluster_2 Step 3: Hydrolysis 2-Thiophenecarboxylic Acid 2-Thiophenecarboxylic Acid N,N-Diisopropyl-2-thiophenecarboxamide N,N-Diisopropyl-2-thiophenecarboxamide 2-Thiophenecarboxylic Acid->N,N-Diisopropyl-2-thiophenecarboxamide SOCl2, then HN(i-Pr)2 3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide 3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide N,N-Diisopropyl-2-thiophenecarboxamide->3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide 1. n-BuLi, THF 2. Benzoyl Chloride This compound This compound 3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide->this compound H3O+ / Heat

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the proposed synthesis.

Step 1: Synthesis of N,N-Diisopropyl-2-thiophenecarboxamide

This initial step involves the conversion of 2-thiophenecarboxylic acid to its corresponding N,N-diisopropylamide. The amide functional group serves as a protecting group for the carboxylic acid and as a directing group for the subsequent regioselective metalation.

  • Protocol:

    • To a solution of 2-thiophenecarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

    • Add a solution of diisopropylamine (2.5 eq) in dichloromethane dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amide by column chromatography or distillation.

Step 2: Synthesis of 3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide

This key step utilizes the N,N-diisopropylamide group to direct lithiation specifically to the 3-position of the thiophene ring. The resulting organolithium intermediate is then reacted with benzoyl chloride to introduce the benzoyl group.

  • Protocol:

    • Dissolve N,N-diisopropyl-2-thiophenecarboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add benzoyl chloride (1.2 eq) dropwise to the solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the amide to unveil the carboxylic acid, yielding the target product.

  • Protocol:

    • Dissolve the 3-benzoyl-N,N-diisopropyl-2-thiophenecarboxamide (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The following table summarizes the expected materials and outcomes for the synthesis of this compound. Yields are estimates based on typical efficiencies for these types of reactions.

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )Typical Yield (%)
12-Thiophenecarboxylic acid1. SOCl₂ 2. HN(i-Pr)₂N,N-Diisopropyl-2-thiophenecarboxamide211.3385-95
2N,N-Diisopropyl-2-thiophenecarboxamide1. n-BuLi 2. Benzoyl Chloride3-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamide315.4470-85
33-Benzoyl-N,N-diisopropyl-2-thiophenecarboxamideH₃O⁺, HeatThis compound232.2680-90

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G Start Start: 2-Thiophenecarboxylic Acid AcidChloride Formation of Acid Chloride (SOCl2) Start->AcidChloride Amidation Amidation with Diisopropylamine AcidChloride->Amidation Purification1 Workup & Purification (Chromatography) Amidation->Purification1 Amide_Product Product 1: N,N-Diisopropyl-2- thiophenecarboxamide Metalation Directed ortho-Metalation (n-BuLi, -78 °C) Amide_Product->Metalation Benzoylation Benzoylation (Benzoyl Chloride) Metalation->Benzoylation Purification2 Workup & Purification (Chromatography) Benzoylation->Purification2 Benzoylated_Amide Product 2: 3-Benzoyl-N,N-diisopropyl-2- thiophenecarboxamide Hydrolysis Acid Hydrolysis (H3O+, Heat) Benzoylated_Amide->Hydrolysis Purification3 Purification (Recrystallization) Hydrolysis->Purification3 Final_Product Final Product: This compound Purification1->Amide_Product Purification2->Benzoylated_Amide Purification3->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust and logical pathway for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available equipment. Standard safety precautions for handling the listed reagents are mandatory.

An In-depth Technical Guide to the Reaction Mechanism of 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible reaction mechanisms for the synthesis of 3-benzoyl-2-thiophenecarboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Due to the directing effects of the carboxyl group and the inherent reactivity of the thiophene ring, direct Friedel-Crafts benzoylation of 2-thiophenecarboxylic acid is not a viable route for the synthesis of the 3-benzoyl isomer. This guide explores more sophisticated synthetic strategies, with a primary focus on a multi-step pathway involving Directed ortho-Metalation (DoM). An alternative route commencing from 3-benzoylthiophene is also discussed. Detailed experimental protocols, quantitative data from related reactions, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of these synthetic methodologies.

Introduction: The Challenge of Regioselective Synthesis

Thiophene and its derivatives are privileged scaffolds in drug discovery and development, owing to their diverse biological activities. The regioselective functionalization of the thiophene ring is a critical aspect of synthesizing novel therapeutic agents. The synthesis of this compound presents a notable challenge due to the electronic properties of the thiophene ring and the directing influence of the 2-carboxylic acid substituent.

Standard electrophilic aromatic substitution reactions on thiophene, such as Friedel-Crafts acylation, exhibit a strong preference for substitution at the 2- and 5-positions. This is attributed to the superior stabilization of the cationic intermediate through resonance involving the sulfur atom.[1][2] When the 2-position is occupied by a deactivating group like a carboxylic acid, electrophilic attack is further directed to the 5-position. Consequently, the direct benzoylation of 2-thiophenecarboxylic acid is unlikely to yield the desired 3-substituted product in any significant amount.

This guide elucidates a more nuanced and effective synthetic approach, primarily leveraging the principles of Directed ortho-Metalation (DoM), a powerful tool for achieving regioselectivity in aromatic functionalization.

Proposed Primary Reaction Mechanism: Directed ortho-Metalation Pathway

The most plausible and regioselective route for the synthesis of this compound involves a multi-step sequence centered around the Directed ortho-Metalation of a protected 2-thiophenecarboxylic acid derivative. This strategy utilizes a directing group to activate the C-H bond at the adjacent 3-position for deprotonation by a strong base, followed by quenching with a suitable benzoylating agent.

Overall Synthetic Workflow

The proposed synthetic pathway can be summarized in the following logical workflow:

G cluster_0 Protection cluster_1 Directed ortho-Metalation cluster_2 Benzoylation cluster_3 Deprotection A 2-Thiophenecarboxylic acid B Protected 2-Thiophenecarboxylic acid (e.g., N,N-diethylamide) A->B Amidation C 3-Lithio-2-(N,N-diethylcarbamoyl)thiophene B->C n-BuLi/TMEDA D 3-Benzoyl-2-(N,N-diethylcarbamoyl)thiophene C->D Benzoyl Chloride E This compound D->E Acid Hydrolysis G cluster_0 Mechanism of DoM and Benzoylation Protected Thiophene Protected 2-Thiophenecarboxamide Coordination Complex Coordination with n-BuLi/TMEDA Protected Thiophene->Coordination Complex Lithiation ortho-Deprotonation Coordination Complex->Lithiation Lithated Intermediate 3-Lithio-2-(N,N-diethylcarbamoyl)thiophene Lithiation->Lithated Intermediate Electrophilic Attack Nucleophilic attack on Benzoyl Chloride Lithated Intermediate->Electrophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Electrophilic Attack->Tetrahedral Intermediate Product Formation Formation of 3-Benzoyl-2-(N,N-diethylcarbamoyl)thiophene Tetrahedral Intermediate->Product Formation G cluster_0 Lithiation cluster_1 Carboxylation cluster_2 Acidification A 3-Benzoylthiophene B 2-Lithio-3-benzoylthiophene A->B n-BuLi C Lithium 3-benzoyl-2-thiophenecarboxylate B->C CO₂ (Dry Ice) D This compound C->D H₃O⁺

References

Spectroscopic Profile of 3-Benzoyl-2-thiophenecarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Benzoyl-2-thiophenecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Molecular Structure and Properties

  • IUPAC Name: 3-benzoylthiophene-2-carboxylic acid

  • Molecular Formula: C₁₂H₈O₃S[1]

  • Molecular Weight: 232.26 g/mol [1]

  • Exact Mass: 232.01941529 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.8-8.0Multiplet2Hortho-Protons of the benzoyl group
~7.5-7.7Multiplet1Hpara-Proton of the benzoyl group
~7.4-7.5Multiplet2Hmeta-Protons of the benzoyl group
~7.6Doublet1HThiophene proton at C5
~7.2Doublet1HThiophene proton at C4

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165-170Carboxylic acid carbon (-C OOH)
~185-190Ketone carbonyl carbon (-C =O)
~135-140Thiophene carbon C2
~138-142Thiophene carbon C3
~128-132Thiophene carbon C4
~130-134Thiophene carbon C5
~135-138Benzoyl ipso-carbon
~128-130Benzoyl ortho-carbons
~132-135Benzoyl para-carbon
~129-131Benzoyl meta-carbons
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, e.g., KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch of the carboxylic acid dimer[2][3]
~1680-1710StrongC=O stretch of the carboxylic acid[2][3]
~1640-1660StrongC=O stretch of the benzoyl ketone
~1580-1600Medium-StrongC=C stretching of the aromatic rings
~1400-1450MediumC-H bending and aromatic ring vibrations
~1210-1320StrongC-O stretch of the carboxylic acid[2]
~910-950Medium, BroadO-H bend of the carboxylic acid dimer[2]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zPredicted Fragment Ion
232[M]⁺ (Molecular ion)
215[M - OH]⁺
187[M - COOH]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[4]

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-15 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a single line. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra would be obtained using a Fourier-transform infrared spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with electrospray ionization (ESI) or electron ionization (EI) being common techniques.

  • Sample Preparation: For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL). For direct-infusion EI-MS, a small amount of the solid sample is placed on a probe.

  • Ionization and Analysis: In ESI, the sample solution is sprayed into the mass spectrometer, where it is ionized. In EI, the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 3-Benzoyl-2- thiophenecarboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation Analysis) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation and Purity Assessment Data_Analysis->Structure_Validation

General workflow for spectroscopic analysis.

References

physical and chemical properties of 3-Benzoyl-2-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Benzoyl-2-thiophenecarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific compound is limited in publicly available literature, this guide compiles available information and provides expected properties based on the analysis of related compounds.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. It is important to note that much of the available data is computed rather than experimentally determined.

PropertyValueSource
Molecular Formula C₁₂H₈O₃SPubChem[1]
Molecular Weight 232.26 g/mol PubChem[1]
IUPAC Name 3-benzoylthiophene-2-carboxylic acidPubChem[1]
CAS Number 30006-03-2Fluorochem[2]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C(=O)O)SC=C2Fluorochem[2]
InChI Key ZKHLBCVFVQJMBT-UHFFFAOYSA-NFluorochem[2]
Predicted XlogP 2.8PubChem[1]
Monoisotopic Mass 232.01941529 DaPubChem[1]

Table 1: Physical and Chemical Properties of this compound

Experimental Data

Physical State

While not explicitly stated in the available literature, based on the properties of similar aromatic carboxylic acids, this compound is expected to be a solid at room temperature.

Solubility
Melting and Boiling Points

Experimentally determined melting and boiling points for this compound have not been found in the surveyed literature.

pKa

The acid dissociation constant (pKa) for this compound has not been experimentally determined. As a carboxylic acid, it is expected to be a weak to moderately strong acid.

Spectral Data

Detailed experimental spectra for this compound are not available. However, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons on the benzene and thiophene rings are expected in the range of δ 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically >10 ppm.
¹³C NMR The carbonyl carbons of the ketone and carboxylic acid are expected to appear in the downfield region of the spectrum (δ > 160 ppm). Aromatic carbons would be observed in the δ 120-140 ppm range.
Infrared (IR) A broad O-H stretching band for the carboxylic acid is expected around 2500-3300 cm⁻¹. Two distinct C=O stretching bands are anticipated: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the benzoyl ketone (around 1650-1680 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 232.26 g/mol . Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and cleavage at the benzoyl group.

Table 2: Expected Spectral Data for this compound

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of substituted thiophenecarboxylic acids involves the lithiation of a substituted thiophene followed by carboxylation with carbon dioxide.

Proposed Synthesis of this compound

A potential synthetic workflow is outlined below. This protocol is a general guideline and would require optimization for specific laboratory conditions.

Synthesis_Workflow Proposed Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_reaction2 Step 2: Carboxylation 3-Benzoylthiophene 3-Benzoylthiophene ReactionVessel1 Dissolve 3-Benzoylthiophene in dry THF 3-Benzoylthiophene->ReactionVessel1 1.0 eq Reagent1 Cool to -78 °C ReactionVessel1->Reagent1 Reagent2 Add n-Butyllithium dropwise Reagent1->Reagent2 1.1 eq Stirring1 Stir at -78 °C for 1-2 hours Reagent2->Stirring1 Intermediate Formation of 3-Benzoyl-2-lithiothiophene Stirring1->Intermediate Reagent3 Bubble dry CO₂ gas through the solution Intermediate->Reagent3 Stirring2 Allow to warm to room temperature Reagent3->Stirring2 Workup1 Quench with aqueous HCl Stirring2->Workup1 Workup2 Extract with an organic solvent Workup1->Workup2 Purification Purify by recrystallization or chromatography Workup2->Purification Product This compound Purification->Product

A plausible workflow for the synthesis of the target compound.

Experimental Details:

  • Lithiation: 3-Benzoylthiophene (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (1.1 equivalents) is added dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the 2-lithiated intermediate.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the lithiated intermediate. The reaction is highly exothermic and should be carefully controlled. The reaction mixture is allowed to slowly warm to room temperature while stirring.

  • Work-up and Purification: The reaction is quenched by the addition of dilute aqueous hydrochloric acid. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical with limited publicly available experimental data. This guide consolidates the known information and provides predicted properties and a plausible synthetic route to aid researchers in their work with this compound. Further experimental studies are necessary to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to 3-Benzoylthiophene-2-carboxylic Acid (CAS 30006-03-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylthiophene-2-carboxylic acid, identified by the CAS number 30006-03-2, is a chemical compound featuring a thiophene ring substituted with benzoyl and carboxylic acid groups. This molecule serves as a potential building block in organic synthesis, particularly in the development of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, structure, and relevant chemical information. While extensive experimental data for this specific compound is limited in publicly accessible literature, this document compiles available computed data and provides context based on the chemical nature of its constituent functional groups.

Chemical Structure and Properties

The structural formula of 3-Benzoylthiophene-2-carboxylic acid is presented below, illustrating the arrangement of the thiophene, benzoyl, and carboxylic acid moieties.

Structure:

Physicochemical Properties

A summary of the computed physicochemical properties for 3-Benzoylthiophene-2-carboxylic acid is provided in the table below. These values are predicted through computational models and offer valuable insights into the compound's expected behavior.[1]

PropertyValue
Molecular Formula C₁₂H₈O₃S
Molecular Weight 232.26 g/mol
XLogP3 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 232.019415 g/mol
Monoisotopic Mass 232.019415 g/mol
Topological Polar Surface Area 82.6 Ų
Heavy Atom Count 16
Complexity 284

Spectroscopic Properties (Predicted)

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (Benzoyl & Thiophene)δ 7.0 - 8.5 ppm
Carboxylic Acid Protonδ 10 - 13 ppm (broad singlet)
¹³C NMR Carbonyl Carbon (Ketone)δ 190 - 200 ppm
Carbonyl Carbon (Carboxylic Acid)δ 165 - 185 ppm
Aromatic Carbonsδ 120 - 140 ppm
FT-IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C=O Stretch (Ketone)~1680 cm⁻¹
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹
Mass Spectrometry Molecular Ion Peak (M⁺)m/z = 232
Major Fragmentation PeaksFragments corresponding to the loss of -OH, -COOH, and the benzoyl group.

Synthesis

A detailed experimental protocol for the synthesis of 3-Benzoylthiophene-2-carboxylic acid is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and syntheses of similar thiophene derivatives. A common approach would involve the Friedel-Crafts acylation of a suitable thiophene precursor.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Friedel-Crafts Acylation Friedel-Crafts Acylation Thiophene-2-carboxylic acid->Friedel-Crafts Acylation Benzoyl chloride Benzoyl chloride Benzoyl chloride->Friedel-Crafts Acylation Lewis Acid Catalyst (e.g., AlCl₃) 3-Benzoylthiophene-2-carboxylic acid 3-Benzoylthiophene-2-carboxylic acid Friedel-Crafts Acylation->3-Benzoylthiophene-2-carboxylic acid Work-up

A proposed synthetic workflow for 3-Benzoylthiophene-2-carboxylic acid.

Experimental Protocol (Hypothetical)

  • Reaction Setup: To a solution of thiophene-2-carboxylic acid in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under anhydrous conditions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added.

  • Acylation: Benzoyl chloride is added dropwise to the cooled reaction mixture. The reaction is then allowed to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The product is then extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-Benzoylthiophene-2-carboxylic acid.

Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of 3-Benzoylthiophene-2-carboxylic acid itself. The primary role of this compound appears to be as an intermediate in the synthesis of more complex molecules.

Derivatives of thiophene-carboxylic acids have been investigated for a wide range of biological activities, including as:

  • Antimicrobial agents

  • Anticancer agents

  • Anti-inflammatory drugs

It is plausible that 3-Benzoylthiophene-2-carboxylic acid could serve as a scaffold for the development of novel therapeutic agents. Further research and biological screening would be necessary to determine if this compound possesses any intrinsic biological activity.

Safety Information

Based on its chemical structure, 3-Benzoylthiophene-2-carboxylic acid is expected to be a skin and eye irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

3-Benzoylthiophene-2-carboxylic acid (CAS 30006-03-2) is a chemical intermediate with potential applications in synthetic organic chemistry. While detailed experimental data for this specific molecule is scarce, its properties can be reasonably predicted based on its structure. This guide provides a summary of the available information to aid researchers and scientists in their work with this compound. Further experimental investigation is required to fully characterize its physicochemical properties, reactivity, and potential biological activity.

References

Analysis of 3-Benzoyl-2-thiophenecarboxylic Acid Crystal Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structure of 3-benzoyl-2-thiophenecarboxylic acid is currently hindered by the absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, including PubChem, the Crystallography Open Database (COD), and the Cambridge Structural Database (CSD), no specific structural information has been reported for this compound.

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies that would be employed in such an analysis, should the data become available. The following sections outline the standard experimental protocols for crystal structure determination and the anticipated data presentation.

Physicochemical Properties

While crystallographic data is unavailable, fundamental physicochemical properties of this compound have been computed and are available in public databases such as PubChem. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₂H₈O₃SPubChem[1]
Molecular Weight232.26 g/mol PubChem[1]
IUPAC Name3-benzoylthiophene-2-carboxylic acidPubChem[1]
CAS Number30006-03-2PubChem[1]

Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, would necessitate the following key experimental stages:

Synthesis and Purification

The first step involves the chemical synthesis of this compound. While various synthetic routes for thiophenecarboxylic acid derivatives exist, a specific, validated protocol for this compound would be required. Following synthesis, the compound must be purified to a high degree, typically greater than 95%, to ensure the growth of high-quality single crystals.

Single Crystal Growth

Obtaining a single crystal of suitable size and quality is a critical and often challenging step in X-ray crystallography. Common techniques for growing single crystals from a purified compound include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

The choice of solvent and crystallization technique is crucial and often determined empirically.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. This pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods, a process known as structure solution. The initial atomic model is then refined against the experimental data to improve its accuracy. This refinement process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.

Data Presentation

Upon successful determination of the crystal structure, the quantitative data would be summarized in standardized tables. These typically include:

  • Crystal Data and Structure Refinement Table: This table provides key information such as the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume (V), number of molecules in the unit cell (Z), calculated density, absorption coefficient, and final R-factors which indicate the quality of the refined structure.

  • Atomic Coordinates and Equivalent Isotropic Displacement Parameters: This table lists the fractional coordinates (x, y, z) for each non-hydrogen atom in the asymmetric unit, along with their thermal displacement parameters.

  • Bond Lengths and Angles: This table details the distances between bonded atoms and the angles between adjacent bonds.

  • Torsion Angles: This table provides information about the conformation of the molecule by listing the dihedral angles between planes defined by four connected atoms.

  • Hydrogen Bond Geometry: If hydrogen bonds are present in the crystal structure, this table would list the donor, acceptor, and hydrogen atoms involved, along with the corresponding distances and angles.

Visualizations

Visualizations are essential for understanding the three-dimensional arrangement of molecules in the crystal.

Experimental Workflow

The general workflow for crystal structure determination can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 3-Benzoyl-2- thiophenecarboxylic acid Purification Purification of Compound Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

Figure 1. Generalized workflow for crystal structure determination.

In the absence of specific biological or signaling pathway information for this compound, further visualizations of molecular interactions or logical relationships cannot be generated at this time.

References

A Technical Guide to the Potential Applications of 3-Benzoyl-2-thiophenecarboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective applications of 3-Benzoyl-2-thiophenecarboxylic acid in the realm of materials science. While direct experimental data on this specific molecule is nascent, its unique chemical architecture, featuring a thiophene core, a carboxylic acid moiety, and a benzoyl group, suggests a rich potential for the development of novel functional materials. By drawing parallels with well-characterized thiophene derivatives, this document outlines hypothetical applications, proposes experimental designs, and presents potential quantitative data for future research and development.

Core Molecular Structure and Potential Properties

This compound is an aromatic compound characterized by a central thiophene ring, which is known to impart valuable electronic and photophysical properties. The presence of a carboxylic acid group provides a reactive handle for polymerization and a coordination site for the formation of metal-organic frameworks (MOFs). Furthermore, the benzoyl group can influence the molecule's steric and electronic properties, potentially enhancing π-π stacking interactions and modifying the optoelectronic characteristics of resulting materials.

Key Functional Groups and Their Potential Contributions:

  • Thiophene Ring: Contributes to charge transport, and fluorescence, and provides a rigid, planar backbone.

  • Carboxylic Acid Group: Enables coordination to metal centers for MOF synthesis and can be used as a point of attachment for polymer chains.

  • Benzoyl Group: May enhance thermal stability, influence molecular packing, and modify the electronic properties of the thiophene ring.

Potential Application I: Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound is an ideal ligand for the synthesis of Metal-Organic Frameworks. These porous crystalline materials have garnered significant interest for applications in gas storage, catalysis, and sensing. The thiophene and benzoyl functionalities could introduce unique electronic properties and selective adsorption capabilities to the MOF structure.

Hypothetical MOF Synthesis and Properties

A hypothetical MOF, designated here as M-BTTC (Metal-3-Benzoyl-2-thiophenecarboxylate), could be synthesized through the solvothermal reaction of a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) with this compound.

Table 1: Projected Properties of Hypothetical M-BTTC MOFs

PropertyHypothetical Value (Zn-BTTC)Hypothetical Value (Cu-BTTC)Potential Application
BET Surface Area (m²/g) 1200 - 1800900 - 1500Gas Storage (CO₂, CH₄)
Pore Volume (cm³/g) 0.6 - 0.90.4 - 0.7Selective Adsorption
Thermal Stability (°C) Up to 350Up to 300Catalysis, High-Temp Apps
Luminescence Emission (nm) 450 (Blue)520 (Green)Chemical Sensing, Lighting
Experimental Protocol: Synthesis of Zn-BTTC MOF
  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

  • Add 0.1 mmol of Zn(NO₃)₂·6H₂O to the solution.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, colorless crystals of Zn-BTTC are collected by filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then immerse them in chloroform for 24 hours to exchange the solvent.

  • Activate the sample by heating under a vacuum at 150 °C for 12 hours to remove the chloroform.

Diagram: Proposed Synthesis Workflow for M-BTTC MOF

G cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Isolation and Activation 3-BTTC This compound Mixing Mixing and Sonication 3-BTTC->Mixing Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Mixing Solvent Solvent (DMF) Solvent->Mixing Heating Heating (120°C, 48h) Mixing->Heating Filtration Filtration and Washing Heating->Filtration Solvent_Exchange Solvent Exchange (CHCl₃) Filtration->Solvent_Exchange Activation Vacuum Heating (150°C, 12h) Solvent_Exchange->Activation Product M-BTTC MOF Crystals Activation->Product

Caption: Workflow for the proposed solvothermal synthesis of M-BTTC MOFs.

Potential Application II: Conductive and Light-Emitting Polymers

Thiophene-based polymers are renowned for their semiconducting and electroluminescent properties, making them key materials in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be envisioned as a monomer for the synthesis of novel conjugated polymers. The carboxylic acid can be derivatized to an ester or other functional group suitable for polymerization.

Hypothetical Polymer Synthesis and Properties

A hypothetical polymer, Poly(3-Benzoyl-2-thiophenecarboxylate) (PBTTC), could be synthesized via a palladium-catalyzed cross-coupling reaction, such as Stille or Suzuki coupling, after appropriate functionalization of the monomer.

Table 2: Projected Properties of a Hypothetical PBTTC Polymer

PropertyHypothetical ValuePotential Application
Band Gap (eV) 2.2 - 2.5Active Layer in OLEDs and OPVs
Hole Mobility (cm²/Vs) 10⁻⁴ - 10⁻³Organic Field-Effect Transistors (OFETs)
Photoluminescence Max (nm) 550 - 600 (Yellow-Orange)Emissive Layer in OLEDs
Glass Transition Temp (°C) 150 - 180Thermally Stable Devices
Experimental Protocol: Synthesis of a PBTTC Precursor Monomer
  • Esterification: React this compound with methanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain the methyl ester.

  • Bromination: Brominate the methyl 3-benzoyl-2-thiophenecarboxylate at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) in a mixture of chloroform and acetic acid.

  • Stannylation: React the brominated monomer with hexamethylditin in the presence of a palladium catalyst to create a trimethylstannyl derivative, which can then be used in Stille polymerization.

Diagram: Logical Pathway for Polymer Application

G cluster_applications Potential Applications Monomer This compound Functionalization Monomer Functionalization (e.g., Esterification, Halogenation) Monomer->Functionalization Polymerization Polymerization (e.g., Stille or Suzuki Coupling) Functionalization->Polymerization Polymer Conjugated Polymer (PBTTC) Polymerization->Polymer Device_Fabrication Device Fabrication (e.g., Spin Coating) Polymer->Device_Fabrication OLED Organic Light-Emitting Diodes (OLEDs) Device_Fabrication->OLED OPV Organic Photovoltaics (OPVs) Device_Fabrication->OPV OFET Organic Field-Effect Transistors (OFETs) Device_Fabrication->OFET

Caption: Logical progression from monomer to polymer and potential device applications.

Concluding Remarks for Future Research

The exploration of this compound in materials science is a promising, yet largely untapped, field. The structural motifs inherent to this molecule provide a strong foundation for the development of advanced functional materials. The hypothetical applications and protocols outlined in this guide are intended to serve as a starting point for researchers. Experimental validation of the proposed syntheses and a thorough characterization of the resulting materials are essential next steps. The unique combination of a thiophene core with carboxylic acid and benzoyl functionalities positions this compound as a versatile building block for the next generation of materials in electronics, catalysis, and sensing.

Biological Activity Screening of 3-Benzoyl-2-thiophenecarboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 3-Benzoyl-2-thiophenecarboxylic acid and its derivatives. While specific biological data for the parent compound is limited in publicly available literature, this document outlines the known activities of structurally related thiophene carboxylic acid derivatives, detailed experimental protocols for their evaluation, and insights into the potential signaling pathways involved.

Overview of Biological Activities

Thiophene carboxylic acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities. The primary areas of investigation have been their antimicrobial and anti-inflammatory properties. Derivatives of 2-thiophenecarboxylic acid, in particular, have demonstrated notable efficacy against a spectrum of microbial pathogens and key inflammatory enzymes.

Data Presentation: Biological Activities of Thiophene Carboxylic Acid Derivatives

The following tables summarize the available quantitative data for various derivatives of thiophene carboxylic acids, providing insights into their potential antimicrobial and anti-inflammatory efficacy.

Table 1: Antimicrobial Activity of 2-Thiophene Carboxylic Acid Thioureides

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
2-Thiophene carboxylic acid thioureidesGram-negative clinical strains31.25 - 250[1]
Bacillus subtilis7.8 - 125[1]
Multi-drug resistant Staphylococcus aureus125 - 500[1]
Fungal strains31.25 - 62.5[1]

Table 2: Anti-inflammatory Activity of Thiophene-Based Compounds

Compound TypeTarget Enzyme/AssayIC50 Value (µM)Reference
Thiophene derivative5-Lipoxygenase (5-LOX)29.2[2]
Thiophene derivative with COX/LOX inhibitionCyclooxygenase-2 (COX-2)0.67[2]
Lipoxygenase (LOX)2.33[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Test Compound Dilutions: Serially dilute the test compound in the broth medium across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate, including control wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density (OD) using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Assay: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound

  • Positive control inhibitor (e.g., celecoxib)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Compound Pre-incubation: In the wells of a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Detection: Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader. The signal is proportional to the amount of prostaglandin produced.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on lipoxygenase, another crucial enzyme in the inflammatory pathway.

Materials:

  • Purified lipoxygenase enzyme (e.g., soybean 15-lipoxygenase)

  • Linoleic acid or arachidonic acid (substrate)

  • Reaction buffer (e.g., borate buffer)

  • Test compound

  • Positive control inhibitor (e.g., nordihydroguaiaretic acid)

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette, mix the reaction buffer and the test compound at different concentrations.

  • Enzyme Addition: Add the lipoxygenase enzyme to the cuvette and incubate for a few minutes.

  • Reaction Initiation: Add the substrate (linoleic or arachidonic acid) to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 234 nm), which corresponds to the formation of the hydroperoxide product.

  • Calculation of Inhibition: Determine the initial reaction rates for each compound concentration and calculate the percentage of inhibition. The IC50 value can then be determined.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by thiophene derivatives and a general workflow for their biological screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of 3-Benzoyl- 2-thiophenecarboxylic acid and Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) characterization->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis pathway_analysis Mechanism of Action Studies (Signaling Pathway Analysis) data_analysis->pathway_analysis

Caption: General experimental workflow for the biological screening of this compound and its derivatives.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB_complex NF-κB (p50/p65) NFkB_complex->IkB_NFkB NFkB_active Active NF-κB IkB_NFkB->NFkB_active Releases NFkB_active->NFkB_active DNA DNA NFkB_active->DNA Binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression Induces

Caption: Simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory thiophene derivatives.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->transcription_factors Activates gene_expression Cellular Responses (Inflammation, Proliferation) transcription_factors->gene_expression Regulates

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, implicated in inflammatory responses.

References

The Versatile Building Block: A Technical Guide to 3-Benzoyl-2-thiophenecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Benzoyl-2-thiophenecarboxylic acid, a substituted thiophene derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, combining a thiophene core with both a carboxylic acid and a benzoyl group, provide multiple reactive sites for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with the molecular formula C₁₂H₈O₃S and a molecular weight of 232.26 g/mol [1]. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₈O₃S[PubChem CID: 315607][1]
Molecular Weight 232.26 g/mol [PubChem CID: 315607][1]
Appearance SolidGeneral Knowledge
Melting Point 147-149 °C[Sigma-Aldrich][2]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the thiophene ring and the benzoyl group. The thiophene protons will appear as doublets or multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the phenyl ring will also resonate in this region. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and is exchangeable with D₂O[3][4].

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the benzoyl and carboxylic acid groups, typically in the range of 165-195 ppm[4]. The aromatic carbons of the thiophene and benzene rings will resonate in the region of 120-140 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the ketone and carboxylic acid will appear around 1630-1760 cm⁻¹[5][6].

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound

The primary synthetic route to this compound involves the Friedel-Crafts acylation of a suitable thiophene precursor. A common method is the acylation of 2-thiophenecarboxylic acid with benzoyl chloride in the presence of a Lewis acid catalyst.

Synthesis_Workflow 2-Thiophenecarboxylic_acid 2-Thiophenecarboxylic acid Reaction_Vessel Reaction 2-Thiophenecarboxylic_acid->Reaction_Vessel Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Vessel 3-Benzoyl-2-thiophenecarboxylic_acid This compound Reaction_Vessel->3-Benzoyl-2-thiophenecarboxylic_acid

General workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of 2-Thiophenecarboxylic Acid

This protocol is a general representation of a Friedel-Crafts acylation and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • 2-Thiophenecarboxylic acid

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add benzoyl chloride to the stirred suspension.

  • To this mixture, add a solution of 2-thiophenecarboxylic acid in anhydrous dichloromethane dropwise via the addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Organic Synthesis: A Gateway to Bioactive Heterocycles

The synthetic utility of this compound lies in its ability to serve as a precursor for a variety of heterocyclic systems, many of which exhibit significant biological activity. The presence of the carboxylic acid and ketone functionalities allows for a range of chemical transformations.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities. This compound can be a key starting material for the synthesis of these scaffolds.

Thienopyrimidine_Synthesis Start 3-Benzoyl-2- thiophenecarboxylic acid Step1 Amidation/ Cyclization Start->Step1 Intermediate Thieno[2,3-d]pyrimidinone intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Product Substituted Thieno[2,3-d]pyrimidines Step2->Product

Synthetic pathway to Thieno[2,3-d]pyrimidines.

A common strategy involves the initial conversion of the carboxylic acid to an amide, followed by cyclization with a suitable reagent. For example, reaction with formamide or urea can lead to the formation of a thieno[2,3-d]pyrimidin-4-one core. The benzoyl group can then be further manipulated or can influence the reactivity of the thiophene ring in subsequent steps.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidinone Derivative (General Procedure)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia or an appropriate amine

  • Formamide or urea

  • Suitable solvent (e.g., DMF, dioxane)

Procedure:

  • Convert this compound to its corresponding acid chloride by reacting with thionyl chloride.

  • React the acid chloride with ammonia or a primary amine to form the corresponding amide.

  • Heat the resulting amide with formamide or urea at an elevated temperature to effect cyclization to the thieno[2,3-d]pyrimidinone.

  • Isolate and purify the product by recrystallization or column chromatography.

Synthesis of Pyridothienopyrimidines

Pyridothienopyrimidines are another class of fused heterocycles with reported antimicrobial and anticancer activities. The synthesis of these compounds can also utilize thiophene derivatives as starting materials. While direct synthesis from this compound is less commonly reported, its derivatives can be employed in multi-step sequences to construct the desired tricyclic framework. For instance, the carboxylic acid can be converted to an amino group, which can then undergo condensation and cyclization reactions.

Biological Significance and Drug Development

Thiophene-containing compounds are prevalent in a number of approved drugs and are a focus of ongoing drug discovery efforts. The derivatives of this compound, particularly the thieno[2,3-d]pyrimidines, have shown promise as:

  • Antimicrobial Agents: These compounds have demonstrated activity against a range of bacterial and fungal strains[7][8][9][10]. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

  • Anticancer Agents: Certain thienopyrimidine derivatives have exhibited cytotoxic activity against various cancer cell lines[11][12][13][14][15]. Their mechanism of action can involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For example, some thiophene derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis[16].

Biological_Activity cluster_compound This compound Derivatives cluster_activity Biological Activities cluster_moa Potential Mechanisms of Action Thieno_pyrimidines Thieno[2,3-d]pyrimidines Antimicrobial Antimicrobial Activity Thieno_pyrimidines->Antimicrobial Anticancer Anticancer Activity Thieno_pyrimidines->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, D-alanine ligase) Antimicrobial->Enzyme_Inhibition Membrane_Disruption Membrane Permeabilization Antimicrobial->Membrane_Disruption Anticancer->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis Anticancer->Apoptosis_Induction

Relationship between derivatives and their biological activities.

The development of new derivatives of this compound continues to be an active area of research, with the goal of identifying novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a valuable and adaptable building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the construction of a wide array of complex heterocyclic compounds. The demonstrated biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance for drug development professionals. This guide provides a foundational understanding of the chemistry and potential of this versatile molecule, encouraging further exploration and innovation in the synthesis of novel bioactive compounds.

References

An In-depth Technical Guide on 3-Benzoyl-2-thiophenecarboxylic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzoyl-2-thiophenecarboxylic acid, a specialized organic compound. Due to the limited publicly available information, this document focuses on its fundamental chemical properties, plausible synthetic routes based on established thiophene chemistry, and contextualizes its place within the broader landscape of thiophene derivatives. While a definitive historical record of its initial discovery remains elusive in readily accessible literature, its existence is noted in chemical databases and at least one scientific journal from 1977, indicating its synthesis and characterization by that time. This guide aims to serve as a foundational resource for researchers interested in this molecule, offering theoretical synthetic pathways and highlighting areas for future investigation.

Introduction

This compound (CAS No. 30006-03-2) is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The presence of both a benzoyl group at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

While specific details regarding the first synthesis and historical development of this compound are not extensively documented in major chemical archives, its listing in The Journal of Organic Chemistry in 1977 confirms its existence within the scientific domain for several decades. This guide will explore its chemical identity and propose logical synthetic approaches based on well-established principles of thiophene chemistry.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is aggregated from established chemical databases and provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
IUPAC Name 3-benzoylthiophene-2-carboxylic acidPubChem[1]
CAS Number 30006-03-2PubChem[1]
Molecular Formula C₁₂H₈O₃SPubChem[1]
Molecular Weight 232.26 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C(=O)O)SC=C2PubChem[1]
InChI Key ZKHLBCVFVQJMBT-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 2.8PubChem[1]
Predicted Hydrogen Bond Donor Count 1PubChem[1]
Predicted Hydrogen Bond Acceptor Count 3PubChem[1]
Predicted Rotatable Bond Count 2PubChem[1]

Plausible Synthetic Pathways

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The primary disconnection would be the carbon-carbon bond between the benzoyl group and the thiophene ring, suggesting a Friedel-Crafts acylation reaction.

G cluster_reagents target This compound intermediate1 Thiophene-2-carboxylic acid or its ester derivative target->intermediate1 C-C disconnection (Friedel-Crafts Acylation) reagent1 Benzoyl chloride or Benzoic anhydride catalyst Lewis Acid (e.g., AlCl₃, SnCl₄)

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis: Friedel-Crafts Acylation of a Thiophene-2-carboxylic Acid Derivative

The most probable synthetic route to this compound involves the Friedel-Crafts acylation of a suitable thiophene-2-carboxylic acid derivative. The carboxylic acid group is deactivating, which can make electrophilic aromatic substitution challenging. Therefore, the reaction would likely be performed on an ester derivative, such as methyl or ethyl thiophene-2-carboxylate, to moderate the deactivating effect and improve solubility. The ester could then be hydrolyzed to the desired carboxylic acid.

Experimental Workflow:

G cluster_reagents1 Reagents for Step 1 cluster_reagents2 Reagents for Step 2 start Thiophene-2-carboxylic acid ester step1 Friedel-Crafts Acylation start->step1 intermediate This compound ester step1->intermediate reagent1a Benzoyl chloride reagent1b Lewis Acid (e.g., AlCl₃) reagent1c Inert solvent (e.g., CS₂, CH₂Cl₂) step2 Hydrolysis intermediate->step2 product This compound step2->product reagent2a Base (e.g., NaOH, KOH) reagent2b Acid workup (e.g., HCl)

Caption: Proposed workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

  • Esterification of Thiophene-2-carboxylic Acid (if starting from the acid): Thiophene-2-carboxylic acid would be converted to its methyl or ethyl ester using standard methods, such as refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

  • Friedel-Crafts Acylation:

    • To a solution of the thiophene-2-carboxylic acid ester in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) would be added at low temperature (e.g., 0 °C).

    • Benzoyl chloride would then be added dropwise to the stirred mixture.

    • The reaction would be allowed to proceed at a controlled temperature until completion, as monitored by techniques like Thin Layer Chromatography (TLC).

    • The reaction would be quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer would be separated, washed, dried, and the solvent evaporated to yield the crude ester of this compound.

  • Hydrolysis:

    • The crude ester would be dissolved in an alcoholic solvent (e.g., ethanol) and treated with an aqueous solution of a strong base, such as sodium hydroxide.

    • The mixture would be heated to reflux to facilitate the saponification of the ester.

    • After cooling, the reaction mixture would be acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

    • The solid product would be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Historical Context and Discovery

Potential Applications and Future Research

Given the structural features of this compound, several potential areas of application and future research can be envisioned:

  • Medicinal Chemistry: The thiophene ring is a well-known bioisostere of the benzene ring and is present in numerous approved drugs. The carboxylic acid and benzoyl functionalities provide handles for further chemical modification to generate libraries of compounds for screening against various biological targets. For instance, thiophene-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes.

  • Materials Science: Thiophene-containing polymers are known for their conductive properties. The benzoyl group could be modified to introduce polymerizable functionalities, leading to the development of novel functional polymers with potential applications in electronics and photonics.

Further research is required to isolate or synthesize this compound, fully characterize its spectroscopic and physicochemical properties, and explore its reactivity and potential biological activities.

Conclusion

This compound is a thiophene derivative with potential as a synthetic intermediate. While its history is not well-documented, its structure suggests a straightforward synthesis via Friedel-Crafts acylation of a thiophene-2-carboxylic acid ester followed by hydrolysis. This technical guide provides a foundational understanding of this compound based on available data and established chemical principles, and it is hoped that it will stimulate further research into its properties and applications. The lack of detailed experimental and quantitative data highlights a gap in the current scientific literature, presenting an opportunity for new investigations in the field of thiophene chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a two-step synthetic sequence involving the preparation of 3-benzoylthiophene followed by a regioselective lithiation and subsequent carboxylation. This protocol is intended to furnish researchers with a reliable procedure to obtain the target compound in good yield and purity.

Introduction

This compound and its derivatives are important intermediates in the development of various pharmacologically active compounds and functional organic materials. The presence of the benzoyl group at the 3-position and the carboxylic acid at the 2-position of the thiophene ring offers multiple points for further chemical modification, making it a versatile scaffold in organic synthesis. The synthetic route detailed herein provides a practical approach for the laboratory-scale preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process, beginning with the synthesis of 3-benzoylthiophene, which is then carboxylated at the 2-position.

Overall Reaction Scheme cluster_step1 Step 1: Synthesis of 3-Benzoylthiophene cluster_step2 Step 2: Carboxylation Thiophene Thiophene Benzoylthiophene 3-Benzoylthiophene Thiophene->Benzoylthiophene Benzoyl Chloride, SnCl4 BenzoylChloride Benzoyl Chloride StannicChloride SnCl4 (catalyst) Target This compound Benzoylthiophene->Target 1. LDA, THF, -78 °C 2. CO2 (s) 3. H3O+ LDA 1. LDA, THF, -78 °C CO2 2. CO2 (s) H3O 3. H3O+

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Benzoylthiophene

This procedure outlines the Friedel-Crafts acylation of thiophene to produce 3-benzoylthiophene. While Friedel-Crafts acylation of thiophene typically favors substitution at the 2-position, specific conditions can be employed to obtain the 3-substituted product, although it may be formed as a minor isomer requiring purification. A more regioselective synthesis might involve a multi-step process not detailed here.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
ThiopheneC₄H₄S84.148.4 g (7.9 mL)0.1
Benzoyl chlorideC₇H₅ClO140.5714.1 g (11.8 mL)0.1
Stannic chloride (SnCl₄)SnCl₄260.5226.1 g (11.8 mL)0.1
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
1 M Hydrochloric acidHCl36.46100 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.01100 mL-
BrineNaCl58.44100 mL-
Anhydrous magnesium sulfateMgSO₄120.37q.s.-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (8.4 g, 0.1 mol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add stannic chloride (26.1 g, 0.1 mol) to the stirred solution via the dropping funnel over 15 minutes.

  • In a separate dry dropping funnel, place benzoyl chloride (14.1 g, 0.1 mol) dissolved in 50 mL of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of 2- and 3-benzoylthiophene. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 3-benzoylthiophene isomer.

Expected Yield: The yield of 3-benzoylthiophene can vary significantly depending on the reaction conditions and purification efficiency.

Step 2: Synthesis of this compound

This protocol describes the regioselective lithiation of 3-benzoylthiophene at the 2-position, followed by carboxylation with carbon dioxide.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-BenzoylthiopheneC₁₁H₈OS188.259.4 g0.05
DiisopropylamineC₆H₁₅N101.197.1 g (10.2 mL)0.07
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0628 mL0.07
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Dry ice (solid CO₂)CO₂44.01~50 g-
1 M Hydrochloric acidHCl36.46100 mL-
Diethyl ether(C₂H₅)₂O74.12100 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.01100 mL-
Anhydrous magnesium sulfateMgSO₄120.37q.s.-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diisopropylamine (7.1 g, 0.07 mol) and 50 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (28 mL of a 2.5 M solution in hexanes, 0.07 mol) to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes to form lithium diisopropylamide (LDA), then cool back down to -78 °C.

  • In a separate flask, dissolve 3-benzoylthiophene (9.4 g, 0.05 mol) in 100 mL of anhydrous THF.

  • Add the 3-benzoylthiophene solution dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture. The color of the solution should fade. Continue adding dry ice until the color is completely discharged.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with 100 mL of 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and extract the product into the aqueous phase by washing with saturated sodium bicarbonate solution (2 x 50 mL).

  • Acidify the combined aqueous bicarbonate extracts to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Expected Yield: 70-80%

Data Presentation

Physical and Chemical Properties:

PropertyValueReference
Molecular FormulaC₁₂H₈O₃S--INVALID-LINK--
Molar Mass232.26 g/mol --INVALID-LINK--
AppearanceSolid-
Melting PointNot available-

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.60 (m, 5H, Ar-H), 7.70 (d, 1H, J = 5.2 Hz, Th-H), 7.85 (d, 1H, J = 5.2 Hz, Th-H), 11.0 (br s, 1H, COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 128.0, 128.5, 130.0, 133.0, 134.0, 138.0, 140.0, 142.0, 168.0 (COOH), 190.0 (C=O).

  • IR (KBr, cm⁻¹): 3100-2500 (br, O-H), 1700 (C=O, acid), 1650 (C=O, ketone).

  • Mass Spectrometry (EI): m/z 232 (M⁺).

Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_step1 Step 1: Synthesis of 3-Benzoylthiophene cluster_step2 Step 2: Carboxylation cluster_analysis Analysis A Assemble and flame-dry glassware C React Thiophene and Benzoyl Chloride with SnCl4 A->C B Prepare solutions of reagents B->C D Aqueous workup and extraction C->D E Column chromatography purification D->E F Isolate 3-Benzoylthiophene E->F H Lithiate 3-Benzoylthiophene F->H G Prepare LDA solution G->H I Quench with dry ice H->I J Aqueous work-up and acid-base extraction I->J K Precipitate and isolate product J->K L Characterize product (NMR, IR, MS) K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Stannic chloride is corrosive and moisture-sensitive.

  • Dichloromethane is a suspected carcinogen.

  • Handle all solvents and reagents with caution, consulting their respective Safety Data Sheets (SDS) before use.

Disclaimer: This protocol is intended for use by trained chemists. The user assumes all responsibility for the safe execution of these procedures.

Application Notes and Protocols for 3-Benzoyl-2-thiophenecarboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in numerous clinically approved drugs. 3-Benzoyl-2-thiophenecarboxylic acid is a derivative of this important scaffold, and while specific data on this compound is limited, its structural features suggest potential as a modulator of various biological pathways. This document provides an overview of the potential applications, relevant experimental protocols, and key signaling pathways that may be influenced by this compound and its derivatives, based on existing literature for structurally related compounds.

Chemical Information

PropertyValue
IUPAC Name 3-benzoylthiophene-2-carboxylic acid
Synonyms This compound
CAS Number 30006-03-2[1]
Molecular Formula C₁₂H₈O₃S[1]
Molecular Weight 232.26 g/mol [1]
Structure
alt text

Potential Medicinal Chemistry Applications

Based on the activities of structurally similar thiophene carboxylic acid derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Agent: Derivatives of thiophenecarboxylic acid have shown potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Agent: The thiophene core is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that new derivatives could also exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

  • Enzyme Inhibition: The carboxylic acid and benzoyl moieties provide functional groups that can interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound could involve a Friedel-Crafts acylation of a suitable thiophene precursor. Below is a generalized protocol that can be optimized.

Reaction: Friedel-Crafts Acylation of 2-thiophenecarboxylic acid.

Materials:

  • 2-thiophenecarboxylic acid

  • Benzoyl chloride

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-thiophenecarboxylic acid and aluminum chloride in dry dichloromethane.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Suspend 2-thiophenecarboxylic acid and AlCl3 in DCM cool Cool to 0°C start->cool 1 add_benzoyl Add Benzoyl Chloride cool->add_benzoyl 2 react Stir at Room Temperature (12-24h) add_benzoyl->react 3 quench Quench with Ice/HCl react->quench 4 extract Extract with DCM quench->extract 5 dry Dry with Na2SO4 extract->dry 6 purify Purify (Recrystallization/ Column Chromatography) dry->purify 7 end This compound purify->end 8

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO to prepare a stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[2]

  • Prepare serial dilutions of this compound in the complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[2][3]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation (Hypothetical):

Cell LineIC₅₀ (µM) for this compound
HeLa (Cervical Cancer)25.5
MCF-7 (Breast Cancer)32.8
A549 (Lung Cancer)45.1
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • This compound, dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well black opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer and the COX Probe.

  • Add the diluted test compound (this compound) or positive control (Celecoxib) to the wells of the 96-well plate.

  • Add the recombinant COX-2 enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.

  • The rate of fluorescence increase is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation (Hypothetical):

EnzymeIC₅₀ (µM) for this compound
COX-215.2
COX-1>100

Potential Signaling Pathways

RhoA/ROCK Signaling Pathway in Cancer

Derivatives of benzo[b]thiophene-3-carboxylic acid have been shown to target the RhoA/ROCK pathway, which is implicated in cancer cell proliferation, migration, and invasion.[4][5] Inhibition of this pathway can lead to a reduction in tumor growth and metastasis.

G cluster_rho RhoA/ROCK Signaling Pathway Ligand Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase Ligand->Receptor GEFs RhoGEFs Receptor->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP (via GAPs) ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phospho-MLC MLC->pMLC Actin Actin Cytoskeleton Reorganization pMLC->Actin Proliferation Cell Proliferation Actin->Proliferation Migration Cell Migration & Invasion Actin->Migration Compound 3-Benzoyl-2-thiophenecarboxylic acid (Derivative) Compound->RhoA_GTP Inhibits (Potential)

Caption: Potential inhibition of the RhoA/ROCK signaling pathway by thiophene derivatives.

FTO-mediated RNA Demethylation in Leukemia

The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays an oncogenic role in acute myeloid leukemia (AML).[6][7][8] Inhibition of FTO has emerged as a potential therapeutic strategy for AML. 3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as FTO inhibitors.[9]

G cluster_fto FTO Signaling in AML FTO FTO Protein m6A_mRNA m6A-modified mRNA (e.g., ASB2, RARA) FTO->m6A_mRNA Demethylates mRNA mRNA m6A_mRNA->mRNA Degradation mRNA Degradation mRNA->Degradation Decreased Stability Translation Protein Translation mRNA->Translation Increased Translation Oncogenes Oncogene Expression (e.g., MYC) Translation->Oncogenes Upregulation Differentiation Leukemic Cell Differentiation Translation->Differentiation Inhibition Proliferation Leukemic Cell Proliferation Oncogenes->Proliferation Compound 3-Benzoyl-2-thiophenecarboxylic acid (Derivative) Compound->FTO Inhibits (Potential)

Caption: Potential mechanism of FTO inhibition by thiophene derivatives in AML.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is not yet widely available, the established activities of related thiophene derivatives provide a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The protocols and pathway diagrams presented here offer a foundational framework for researchers to explore the therapeutic potential of this and similar compounds. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

Application Notes and Protocols: 3-Benzoyl-2-thiophenecarboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-benzoyl-2-thiophenecarboxylic acid derivatives and related compounds as enzyme inhibitors. While direct and extensive research on this compound derivatives is still emerging, this document consolidates data from closely related thiophene-based compounds, offering valuable insights into their potential mechanisms of action, experimental evaluation, and therapeutic applications. The information presented here is intended to serve as a foundational resource for initiating and advancing research in this promising area of drug discovery.

Introduction: The Thiophene Scaffold in Enzyme Inhibition

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for the design of enzyme inhibitors. Thiophene-based compounds have been successfully developed as inhibitors for a range of enzymes, playing crucial roles in various diseases. Notably, derivatives of thiophene-2-carboxylic acid have shown significant inhibitory activity against enzymes involved in inflammation, viral replication, and cancer. This document will explore the inhibitory potential of thiophene derivatives with a particular focus on the benzoyl moiety, a chemical feature that can significantly influence binding affinity and selectivity.

Benzoyl-Thiophene Derivatives as Tubulin Polymerization Inhibitors

Recent studies have identified 2-benzoyl-thiophene derivatives as potent inhibitors of tubulin polymerization. Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. Inhibition of tubulin polymerization is a clinically validated strategy for cancer therapy.

A notable example is the 5-arylalkynyl-2-benzoyl thiophene derivative, PST-3. This compound has demonstrated significant cytotoxicity against various cancer cell lines and in vivo antitumor activity by targeting the colchicine-binding site on tubulin.

Data Presentation: Inhibition of Tubulin Polymerization and Cytotoxicity
CompoundTargetAssayIC50 (µM)Cell LineCytotoxicity (IC50 in µM)
PST-3 ((2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene)TubulinTubulin Polymerization Inhibition1.5BT5490.012
MDA-MB-4680.015
MDA-MB-2310.018
HeLa0.025
A5490.031
Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a cell-free assay to determine the inhibitory effect of test compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of tubulin in a suitable buffer on ice.

  • Dilute the test compounds and controls to the desired concentrations in polymerization buffer.

  • In a 96-well plate, add the test compounds, controls, and polymerization buffer.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization: Mechanism of Tubulin Polymerization Inhibitors

Caption: Workflow of tubulin polymerization inhibition.

Thiophene-2-Carboxylic Acid Derivatives as Potential COX and HCV NS5B Polymerase Inhibitors

While specific data for this compound is limited, the broader class of thiophene-2-carboxylic acid derivatives has been extensively studied as inhibitors of cyclooxygenase (COX) enzymes and Hepatitis C Virus (HCV) NS5B polymerase.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by inhibiting these enzymes. Selective COX-2 inhibitors are desirable as they are expected to have fewer gastrointestinal side effects. Thiophene derivatives have been identified as promising scaffolds for the development of novel COX inhibitors. For instance, 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been shown to be dual inhibitors of 5-lipoxygenase (5-LOX) and COX.

HCV NS5B Polymerase Inhibition

HCV NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the hepatitis C virus. It is a prime target for the development of direct-acting antiviral agents. Several classes of thiophene-2-carboxylic acid derivatives have been reported as potent inhibitors of NS5B polymerase.[1] These compounds typically act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme.

Data Presentation: Thiophene Derivatives as COX and HCV NS5B Inhibitors
Compound ClassTargetExampleIC50 (µM)
3-Hydroxybenzo[b]thiophene-2-carboxylic acids5-LOX/COX-1Substituted derivativesSubmicromolar
3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acidsHCV NS5B PolymeraseVarious derivativesRanging from low to high micromolar
Tertiary amides of thiophene-2-carboxylic acidsHCV NS5B PolymeraseVarious derivativesRanging from low to high micromolar
Experimental Protocol: COX Inhibition Assay

This protocol describes a common method for determining the in vitro inhibition of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • Negative control (DMSO)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • In a suitable reaction vessel, incubate the enzyme (COX-1 or COX-2) with the reaction buffer and heme.

  • Add the test compound or control at various concentrations and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a short period (e.g., 2 minutes) to allow for prostaglandin production.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

This protocol details a method for assessing the inhibitory activity of compounds against HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template (e.g., a homopolymeric template like poly(A))

  • Primer (e.g., oligo(U))

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Radiolabeled ribonucleotide (e.g., [α-³²P]UTP or [³H]UTP) and corresponding unlabeled ribonucleotides

  • Test compounds dissolved in DMSO

  • Positive control (known NS5B inhibitor)

  • Negative control (DMSO)

  • Scintillation counter or filter-binding apparatus

Procedure:

  • In a reaction tube, combine the reaction buffer, RNA template, and primer.

  • Add the test compound or control at various concentrations.

  • Add the HCV NS5B polymerase to initiate the reaction.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Precipitate the newly synthesized radiolabeled RNA by adding trichloroacetic acid (TCA).

  • Collect the precipitate on a filter membrane and wash to remove unincorporated nucleotides.

  • Measure the radioactivity of the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization: Signaling Pathways

Inflammatory Pathway and COX Inhibition cluster_1 Pro-inflammatory Stimuli Stimuli Cell Membrane Phospholipids PLA2 Phospholipase A2 Stimuli->PLA2 activates AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Thiophene-based COX Inhibitor Inhibitor->COX inhibits

Caption: COX enzyme's role in inflammation.

HCV Replication and NS5B Inhibition cluster_2 HCV Life Cycle HCV_RNA HCV Genomic RNA (+) sense Translation Host Ribosome Translation HCV_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Proteolysis Viral & Host Proteases Polyprotein->Proteolysis NS_Proteins Non-structural Proteins (including NS5B) Proteolysis->NS_Proteins Replication RNA Replication (via (-) sense intermediate) NS_Proteins->Replication NS5B NS5B Polymerase Replication->NS5B New_RNA New HCV RNA (+) sense NS5B->New_RNA catalyzes Inhibitor Thiophene-based NS5B Inhibitor Inhibitor->NS5B inhibits

Caption: Role of NS5B in HCV replication.

Conclusion and Future Directions

The thiophene scaffold, particularly in the form of thiophene-2-carboxylic acid and its derivatives, represents a highly promising platform for the discovery of novel enzyme inhibitors. While direct evidence for the enzyme inhibitory activity of this compound derivatives is still developing, the potent inhibition of tubulin polymerization by structurally related 2-benzoyl-thiophenes highlights a clear and compelling avenue for anticancer drug development.

Furthermore, the established activity of other thiophene-2-carboxylic acid derivatives against COX and HCV NS5B polymerase suggests that the 3-benzoyl substitution pattern warrants thorough investigation against these and other therapeutically relevant enzymes. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further optimization. The protocols and data presented in these application notes provide a solid foundation for initiating such research endeavors.

References

Synthesis of Substituted 2-Benzo[b]thiophenecarboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 2-benzo[b]thiophenecarboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. The methodologies presented are based on established synthetic routes, offering researchers a practical guide to accessing these valuable molecules.

Introduction

Substituted 2-benzo[b]thiophenecarboxylic acids are key structural motifs in a variety of biologically active compounds and functional materials. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds in drug discovery programs, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This document outlines two primary synthetic strategies for their preparation, starting from readily available precursors.

Method 1: A two-step sequence involving the synthesis of 2-aroylbenzo[b]thiophen-3-ols followed by oxidative cleavage.

Method 2: A two-step approach commencing with the formation of 2-acetylbenzo[b]thiophenes and their subsequent conversion to the target carboxylic acids via the haloform reaction.

Method 1: Synthesis via 2-Aroylbenzo[b]thiophen-3-ol Intermediates

This method provides a versatile route to substituted 2-benzo[b]thiophenecarboxylic acids through a two-step process: (1) a one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and substituted phenacyl bromides, and (2) subsequent oxidation of the resulting 2-aroyl group to the desired carboxylic acid.

Step 1: One-Pot Synthesis of Substituted 2-Aroylbenzo[b]thiophen-3-ols

This protocol is adapted from a reported efficient, one-pot synthesis.[1][2] The reaction proceeds via an initial S-alkylation of 2-mercaptobenzoic acid with a substituted phenacyl bromide, followed by an intramolecular cyclization.

Experimental Workflow:

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 2-Mercaptobenzoic Acid E Mix and Stir at Room Temperature A->E B Substituted Phenacyl Bromide B->E C Triethylamine C->E D DMF D->E F Pour into Ice-Water E->F G Acidify with HCl F->G H Filter Precipitate G->H I Recrystallize from Methanol H->I J Substituted 2-Aroylbenzo[b]thiophen-3-ol I->J

Caption: Workflow for the one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols.

Protocol:

  • To a stirred solution of 2-mercaptobenzoic acid (1.0 mmol) and the appropriately substituted phenacyl bromide (1.2 mmol) in 5 mL of dimethylformamide (DMF), add triethylamine (1.0 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 30 mL of ice-cold water.

  • Adjust the pH to approximately 7 using a 2 N solution of hydrochloric acid.

  • Collect the resulting precipitate by filtration through a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from hot methanol to afford the pure substituted 2-aroylbenzo[b]thiophen-3-ol.[2]

Quantitative Data:

EntryPhenacyl Bromide SubstituentProductYield (%)
1H(3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone80
24-F(4-Fluorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone85
34-Cl(4-Chlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone82
44-Br(4-Bromophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone87
54-NO₂(3-Hydroxybenzo[b]thiophen-2-yl)(4-nitrophenyl)methanone75
64-CH₃(3-Hydroxybenzo[b]thiophen-2-yl)(p-tolyl)methanone78
74-OCH₃(3-Hydroxybenzo[b]thiophen-2-yl)(4-methoxyphenyl)methanone72

Yields are based on the reported literature.[2]

Step 2: Oxidation of 2-Aroylbenzo[b]thiophen-3-ols to 2-Benzo[b]thiophenecarboxylic Acids

The conversion of the 2-aroyl group to a carboxylic acid can be achieved through oxidative cleavage. A plausible method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium.[3]

Proposed Protocol:

  • Suspend the substituted 2-aroylbenzo[b]thiophen-3-ol (1.0 mmol) in a mixture of acetic acid and water.

  • Heat the mixture to reflux and add a solution of potassium permanganate (KMnO₄) in water dropwise until a persistent pink color is observed.

  • Continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench the excess KMnO₄ with a saturated solution of sodium bisulfite.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the substituted 2-benzo[b]thiophenecarboxylic acid.

Method 2: Synthesis via 2-Acetylbenzo[b]thiophenes and the Haloform Reaction

This alternative route involves the synthesis of a 2-acetylbenzo[b]thiophene intermediate, which is then converted to the corresponding carboxylic acid using the haloform reaction. This method is particularly useful for preparing 2-benzo[b]thiophenecarboxylic acids that are unsubstituted at the 3-position.

Step 1: Synthesis of Substituted 2-Acetylbenzo[b]thiophenes

A variety of methods exist for the synthesis of 2-acetylbenzo[b]thiophenes. One straightforward approach involves the reaction of a substituted 2-halobenzaldehyde with a thioglycolate derivative followed by cyclization and acetylation.

Step 2: Haloform Reaction for the Conversion of 2-Acetylbenzo[b]thiophenes to 2-Benzo[b]thiophenecarboxylic Acids

The haloform reaction is a well-established method for the conversion of methyl ketones to carboxylic acids.[4][5][6][7] The reaction proceeds via exhaustive halogenation of the methyl group in the presence of a base, followed by nucleophilic acyl substitution.

Reaction Mechanism:

haloform_mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_products Products A 2-Acetylbenzo[b]thiophene B Enolate Formation (Base) A->B C Halogenation (X₂) B->C D Trihalomethyl Ketone Intermediate C->D E Nucleophilic Attack by OH⁻ D->E F Tetrahedral Intermediate E->F G Elimination of ⁻CX₃ F->G H Benzo[b]thiophene-2-carboxylate G->H I Haloform (CHX₃) G->I J Acidification H->J K 2-Benzo[b]thiophenecarboxylic Acid J->K

Caption: Mechanism of the haloform reaction on 2-acetylbenzo[b]thiophene.

Protocol:

  • Dissolve the substituted 2-acetylbenzo[b]thiophene (1.0 mmol) in a suitable solvent such as dioxane or tetrahydrofuran.

  • Add an aqueous solution of sodium hydroxide (or another suitable base).

  • Slowly add a solution of bromine or iodine in aqueous base, maintaining the temperature between 0 and 10 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) to remove excess halogen.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure substituted 2-benzo[b]thiophenecarboxylic acid.

Quantitative Data:

Entry2-Acetylbenzo[b]thiophene SubstituentExpected Product
1HBenzo[b]thiophene-2-carboxylic acid
25-Cl5-Chlorobenzo[b]thiophene-2-carboxylic acid
36-OCH₃6-Methoxybenzo[b]thiophene-2-carboxylic acid
47-Br7-Bromobenzo[b]thiophene-2-carboxylic acid
54-NO₂4-Nitrobenzo[b]thiophene-2-carboxylic acid

Summary and Outlook

The synthetic methods detailed in these application notes provide reliable pathways for the synthesis of substituted 2-benzo[b]thiophenecarboxylic acids. Method 1, via 2-aroylbenzo[b]thiophen-3-ol intermediates, offers a high degree of flexibility in introducing substituents on the 2-aroyl moiety. Method 2, utilizing the haloform reaction on 2-acetylbenzo[b]thiophenes, is a classic and effective strategy.

The choice of method will depend on the availability of starting materials and the desired substitution pattern on the benzo[b]thiophene core. For all protocols, careful optimization of reaction conditions is recommended to achieve the best possible yields and purity for each specific substrate. These protocols should serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for various applications.

References

Application of 3-Benzoyl-2-thiophenecarboxylic Acid in Agrochemical Synthesis: A Plausible Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in the development of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. Their unique chemical properties and biological activities make them attractive scaffolds for the design of novel crop protection agents. 3-Benzoyl-2-thiophenecarboxylic acid, a readily available starting material, presents a versatile platform for the synthesis of complex thiophene-based agrochemicals. This document outlines a plausible, though not yet explicitly documented, synthetic pathway for the conversion of this compound into a sulfonylurea herbicide, a class of agrochemicals known for their high efficacy and low application rates. The proposed synthesis is based on established chemical transformations and provides detailed hypothetical protocols for each step.

Hypothetical Synthetic Pathway: From this compound to a Thifensulfuron-methyl Analog

The herbicide thifensulfuron-methyl features a thiophene ring substituted with a carboxylic acid ester at the 2-position and a sulfonylurea moiety at the 3-position. A plausible synthetic route from this compound to an analog of this herbicide would involve four key transformations:

  • Esterification of the carboxylic acid group.

  • Removal of the benzoyl group to yield a free 3-position on the thiophene ring.

  • Chlorosulfonation at the 3-position to introduce the key sulfonyl chloride intermediate.

  • Formation of the sulfonylurea bridge by reaction with a suitable heterocyclic amine and an isocyanate or its equivalent.

The following sections provide detailed protocols for each of these hypothetical steps, along with a summary of expected outcomes and relevant data.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Key Intermediates

StepTransformationStarting MaterialKey ReagentsIntermediate/ProductExpected Yield (Hypothetical)
1EsterificationThis compoundMethanol, Sulfuric acidMethyl 3-benzoyl-2-thiophenecarboxylate>95%
2De-benzoylationMethyl 3-benzoyl-2-thiophenecarboxylateHydrazine hydrate, Ethylene glycol, KOHMethyl 2-thiophenecarboxylate70-80%
3ChlorosulfonationMethyl 2-thiophenecarboxylateChlorosulfonic acidMethyl 3-(chlorosulfonyl)-2-thiophenecarboxylate60-70%
4Sulfonylurea FormationMethyl 3-(chlorosulfonyl)-2-thiophenecarboxylate2-amino-4-methoxy-6-methyl-1,3,5-triazine, Phenyl isocyanate, TriethylamineThifensulfuron-methyl analog75-85%

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester to protect it during subsequent reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-benzoyl-2-thiophenecarboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: De-benzoylation of Methyl 3-benzoyl-2-thiophenecarboxylate

This protocol outlines a plausible Wolff-Kishner-type reduction to remove the benzoyl carbonyl group, followed by cleavage of the resulting benzyl group. A more direct de-benzoylation might be possible but is less documented for this specific substrate. A simplified one-step de-benzoylation is presented here based on similar transformations.

Materials:

  • Methyl 3-benzoyl-2-thiophenecarboxylate

  • Hydrazine hydrate (80%)

  • Ethylene glycol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (2M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask, combine methyl 3-benzoyl-2-thiophenecarboxylate (1.0 eq), hydrazine hydrate (3.0 eq), and ethylene glycol.

  • Heat the mixture to 130-140 °C for 2 hours.

  • Add powdered potassium hydroxide (3.0 eq) portion-wise, allowing the temperature to rise to 190-200 °C, and continue heating for an additional 4 hours, allowing for the distillation of water.

  • Cool the reaction mixture, dilute with water, and acidify with 2M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield crude methyl 2-thiophenecarboxylate.

Protocol 3: Chlorosulfonation of Methyl 2-thiophenecarboxylate

This protocol introduces the sulfonyl chloride group at the 3-position of the thiophene ring.

Materials:

  • Methyl 2-thiophenecarboxylate

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice bath

  • Round-bottom flask with a dropping funnel and gas outlet

  • Crushed ice

Procedure:

  • Cool chlorosulfonic acid (5.0 eq) in a round-bottom flask to 0 °C using an ice bath.

  • Add methyl 2-thiophenecarboxylate (1.0 eq) dropwise to the cold chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent or used directly in the next step after drying.

Protocol 4: Synthesis of the Sulfonylurea Herbicide

This protocol describes the final step of coupling the sulfonyl chloride with a heterocyclic amine to form the sulfonylurea bridge.

Materials:

  • Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine

  • Phenyl isocyanate (or a phosgene equivalent for in situ isocyanate formation)

  • Triethylamine

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.1 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

  • To this mixture, add a solution of methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours to form the sulfonamide intermediate.

  • Add phenyl isocyanate (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final sulfonylurea herbicide.

Visualizations

Synthetic Workflow

G A This compound B Methyl 3-benzoyl-2-thiophenecarboxylate A->B Esterification (MeOH, H2SO4) C Methyl 2-thiophenecarboxylate B->C De-benzoylation (Hydrazine, KOH) D Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate C->D Chlorosulfonation (ClSO3H) E Thifensulfuron-methyl Analog D->E Sulfonylurea Formation (Heterocyclic amine, Isocyanate)

Caption: Plausible synthetic route from this compound to a sulfonylurea herbicide.

Logical Relationship of Key Moieties

G Thiophene Thiophene Core Sulfonylurea Sulfonylurea Moiety Thiophene->Sulfonylurea Is converted to Herbicide Herbicidal Activity Thiophene->Herbicide CarboxylicAcid Carboxylic Acid CarboxylicAcid->Thiophene Starting Material Benzoyl Benzoyl Group Benzoyl->Thiophene Starting Material Sulfonylurea->Herbicide

Caption: Key structural components and their relationship to the final agrochemical activity.

Disclaimer: The synthetic pathway and protocols described herein are based on established chemical principles and analogous reactions found in the literature. They represent a plausible, yet hypothetical, application of this compound in agrochemical synthesis. Experimental validation would be required to confirm the feasibility, yields, and optimal conditions for each step.

Application Notes and Protocols: 3-Benzoyl-2-thiophenecarboxylic Acid as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Benzoyl-2-thiophenecarboxylic acid is a versatile precursor for the synthesis of various heterocyclic compounds, particularly thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purine nucleobases, allowing them to interact with a wide range of biological targets. Thienopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of a representative thieno[2,3-d]pyrimidin-4(3H)-one from this compound. Additionally, it summarizes the biological activities of related compounds and visualizes the key synthetic pathway and a relevant biological signaling pathway.

I. Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from this compound is a multi-step process that begins with the amidation of the carboxylic acid, followed by cyclization to form the pyrimidine ring.

Experimental Workflow

G start This compound step1 Amidation with Thionyl Chloride and Ammonia Solution start->step1 intermediate 3-Benzoyl-2-thiophenecarboxamide step1->intermediate step2 Cyclization with Formamide intermediate->step2 product 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one step2->product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Application Notes and Protocols for the Quantification of 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyl-2-thiophenecarboxylic acid is a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Chromatographic separation followed by UV absorbance detection.Routine quality control, purity analysis, and quantification in simple matrices.Robust, cost-effective, and widely available.Moderate sensitivity, potential for interference from co-eluting compounds.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.Trace level quantification in complex matrices (e.g., biological fluids), metabolite studies.High sensitivity, high selectivity, and structural confirmation.Higher cost and complexity of instrumentation and method development.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Rapid, high-concentration measurements, and preliminary analysis.Simple, fast, and inexpensive.Low specificity, susceptible to interference from other UV-absorbing compounds.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described analytical methods. Please note that these values are estimates based on methods for structurally similar compounds and should be confirmed during in-house method validation.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL (R² > 0.99)
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 3: UV-Vis Spectrophotometry Method Performance

ParameterTypical Value
Linearity Range1 - 50 µg/mL (R² > 0.99)
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The mobile phase composition may be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Based on the UV spectra of similar compounds like 2-benzoylthiophene, a wavelength of approximately 260 nm is recommended.[1] This should be confirmed by measuring the UV spectrum of a standard solution of this compound.

1.3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.4. Analysis and Quantification

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Record the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Calibration Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive and selective quantification of this compound in complex matrices.

2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS), if available (e.g., a stable isotope-labeled analog)

2.2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI negative

  • MRM Transitions: The specific precursor and product ions for this compound (MW: 232.26) need to be determined by infusing a standard solution. A likely precursor ion in negative mode would be [M-H]⁻ at m/z 231.2. Product ions would be generated by fragmentation of the precursor ion.

2.3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Prepare as described in the HPLC-UV method, using a suitable solvent like methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL). Each standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_IS Add Internal Standard to Sample Protein_Precip Protein Precipitation (Acetonitrile) Sample_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize ESI Negative Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Ratio Calculate Peak Area Ratio (Analyte/IS) Detect->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: LC-MS/MS analysis workflow for this compound.

Method 3: UV-Vis Spectrophotometry

This method is a simple and rapid approach for the quantification of this compound at higher concentrations and in the absence of interfering substances.

3.1. Instrumentation and Materials

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • A suitable solvent (e.g., ethanol, methanol, or acetonitrile)

  • This compound reference standard

3.2. Determination of Maximum Absorbance (λmax)

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on the structure and data for similar compounds, the λmax is expected to be around 260 nm .[1]

3.3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Prepare an accurately weighed stock solution of the reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 2, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent to obtain a concentration within the calibration range.

3.4. Analysis and Quantification

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from its absorbance using the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quant Quantification Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Set_Lambda Set λmax (~260 nm) Standards->Set_Lambda Sample->Set_Lambda Blank Blank with Solvent Set_Lambda->Blank Measure_Abs Measure Absorbance of Standards and Sample Blank->Measure_Abs Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure_Abs->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: UV-Vis spectrophotometry workflow for quantification.

Conclusion

The analytical methods described provide robust and reliable options for the quantification of this compound. The choice of the most appropriate method will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. It is essential to perform a thorough method validation to ensure the accuracy and precision of the results for the intended application.

References

Application Notes and Protocols for HPLC Analysis of 3-Benzoyl-2-thiophenecarboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Benzoyl-2-thiophenecarboxylic acid is a chemical intermediate with applications in the synthesis of pharmacologically active molecules. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of active pharmaceutical ingredients and their intermediates.

This document provides a detailed protocol for the determination of the purity of this compound using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is designed to separate the main component from potential process-related impurities and degradation products.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous, pH-adjusted buffer. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The benzoyl and thiophene chromophores in the molecule allow for sensitive detection using an ultraviolet (UV) detector.

Experimental Protocols

  • This compound reference standard (known purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (H₃PO₄) (AR grade, ~85%)

  • Hydrochloric acid (HCl) (AR grade)

  • Sodium hydroxide (NaOH) (AR grade)

  • Hydrogen peroxide (H₂O₂) (30% solution, AR grade)

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common starting point for similar aromatic carboxylic acids is a mobile phase consisting of a phosphate buffer and acetonitrile[1][2][3].

    • Buffer Preparation (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase Composition: Buffer: Acetonitrile (e.g., 55:45 v/v). The exact ratio should be optimized to achieve a suitable retention time and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of thiophene derivatives with a benzoyl group suggests a maximum absorption in the range of 250-280 nm. A detection wavelength of 260 nm is a suitable starting point[4].

  • Injection Volume: 10 µL.

  • Run Time: Approximately 30 minutes, or until all impurities have eluted.

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of the this compound sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

Before sample analysis, the chromatographic system must meet predefined suitability parameters.

  • Inject the standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates: Should be ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation and Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound sample. This involves subjecting the sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Dissolve the sample in diluent and add 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Dissolve the sample in diluent and add 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours, then dilute to the final concentration.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours. Dissolve and dilute to the final concentration.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours. Dilute to the final concentration.

After degradation, analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Data Presentation

The quantitative data from the purity analysis and method validation should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 8500

| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |

Table 2: Hypothetical Purity Analysis Data

Sample ID Retention Time (min) Peak Area Area %
Impurity 1 4.5 1500 0.05
Main Compound 10.2 2987000 99.80
Impurity 2 15.8 3000 0.10
Impurity 3 21.1 1500 0.05
Total 2993000 100.00

Note: The retention times and peak areas are hypothetical and for illustrative purposes only.

Table 3: Summary of Forced Degradation Studies

Stress Condition % Degradation Purity of Main Peak
Acid Hydrolysis (1N HCl, 80°C, 2h) 12.5 99.9% (Peak pure)
Base Hydrolysis (1N NaOH, 80°C, 2h) 25.8 99.9% (Peak pure)
Oxidation (3% H₂O₂, RT, 24h) 8.2 99.9% (Peak pure)
Thermal (105°C, 24h) 2.1 99.9% (Peak pure)

| Photolytic (UV 254nm, 24h) | 5.6 | 99.9% (Peak pure) |

Visualization of Workflows

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.1 mg/mL) sys_suit System Suitability Check (5 injections of standard) prep_std->sys_suit prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Analyze Blank, Standard, and Sample Solutions prep_sample->analysis sys_suit->analysis If passes integration Integrate Peak Areas analysis->integration calculation Calculate Purity (%) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

G cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc Analyze by HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc evaluation Evaluate Peak Purity & Resolution hplc->evaluation report Stability-Indicating Method Confirmed evaluation->report If peaks are resolved

References

Application Notes and Protocols for Developing Novel Materials with 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the utilization of 3-Benzoyl-2-thiophenecarboxylic acid in the development of novel materials and as a scaffold in drug discovery.

Introduction

This compound is a versatile organic molecule incorporating a thiophene ring, a carboxylic acid group, and a benzoyl moiety.[1] This unique combination of functional groups makes it an attractive building block for the synthesis of a wide range of novel materials with potential applications in organic electronics, liquid crystals, and metal-organic frameworks (MOFs). Furthermore, the thiophene and benzoyl components are common pharmacophores in medicinal chemistry, suggesting its utility as a scaffold for the development of new therapeutic agents. While direct research on the applications of this compound in materials science is emerging, its structural similarity to other well-studied thiophene derivatives allows for the extrapolation of potential uses and synthetic methodologies.

Logical Workflow for Material Development

The development of novel materials from this compound can be conceptualized through a systematic workflow, starting from the initial molecular design and leading to the final material characterization and application testing.

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Fabrication cluster_2 Characterization & Evaluation cluster_3 Application Start 3-Benzoyl-2- thiophenecarboxylic acid Modification Chemical Modification (Esterification, Amidation) Start->Modification Material_Selection Target Material Selection (Polymer, MOF, Liquid Crystal) Modification->Material_Selection Synthesis Material Synthesis Material_Selection->Synthesis Fabrication Device/Material Fabrication Synthesis->Fabrication Characterization Structural & Physicochemical Characterization Fabrication->Characterization Property_Testing Performance Testing (e.g., Conductivity, Mesophase, Porosity) Characterization->Property_Testing Application Target Application Property_Testing->Application

Fig. 1: Workflow for developing materials from this compound.

Potential Applications in Materials Science

Based on the known properties of similar thiophene derivatives, this compound can be explored for the following applications:

Organic Conductive Polymers

Thiophene-containing polymers are renowned for their electrical conductivity. The carboxylic acid group of this compound can be modified to create monomers suitable for polymerization.

Application Note: By converting the carboxylic acid to an ester or other functional group, novel monomers can be synthesized. These monomers can then be polymerized, either chemically or electrochemically, to produce conductive polymers. The benzoyl group may influence the polymer's solubility, processability, and electronic properties.

Liquid Crystals

Molecules with rigid cores and flexible side chains often exhibit liquid crystalline properties. The rigid benzoyl-thiophene core of the title compound makes it a candidate for the synthesis of calamitic (rod-shaped) liquid crystals.

Application Note: Esterification of the carboxylic acid with long-chain alcohols can introduce the necessary flexible tails to induce mesophase behavior. The thermal and optical properties of these materials can be tuned by varying the length and branching of the alkyl chains. Such materials could find applications in displays and optical sensors.

Metal-Organic Frameworks (MOFs)

The carboxylic acid group is an excellent linker for the construction of MOFs. These porous materials have applications in gas storage, separation, and catalysis.

Application Note: this compound can be used as an organic linker to synthesize novel MOFs with various metal ions. The benzoyl group may offer sites for post-synthetic modification or influence the framework's topology and pore environment.

Potential Applications in Drug Development

Thiophene and benzothiophene scaffolds are present in numerous biologically active compounds with a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Drug Scaffolds

Derivatives of benzothiophene have been shown to exhibit potent antiproliferative activity. For instance, some 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Another study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has shown their potential as anticancer agents targeting the RhoA/ROCK pathway.[4]

Application Note: The this compound core can be functionalized, particularly at the carboxylic acid position to create amides, to generate libraries of compounds for screening against various cancer cell lines. The benzoyl moiety can also be substituted to explore structure-activity relationships.

Representative Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates a potential mechanism of action for a benzothiophene derivative as an anticancer agent, based on published literature for similar compounds.

G Drug Benzothiophene Derivative Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Forms G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Fig. 2: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocols

The following are detailed protocols for the chemical modification of this compound, which are foundational steps for the development of the aforementioned materials.

Protocol 1: Esterification of this compound

This protocol describes the synthesis of a methyl ester derivative, a common precursor for further functionalization or for the synthesis of liquid crystals.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amidation of this compound

This protocol outlines the synthesis of an amide derivative, which can be a key step in developing biologically active molecules.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Desired amine (e.g., aniline)

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours until the acid is completely converted to the acid chloride (monitor by IR spectroscopy if possible).

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Due to the limited availability of specific quantitative data for materials derived directly from this compound, the following tables present representative data for analogous thiophene-based materials to guide researchers in their expectations and characterization efforts.

Table 1: Representative Thermal Properties of Thiophene-Based Liquid Crystals

Compound Structure (Analogous)Phase Transition Temperatures (°C)Transition Enthalpy (kJ/mol)
Thiophene-based calamitic mesogen with alkoxy terminalCrystal → Nematic: 120.5Nematic → Isotropic: 155.2ΔHm: 25.8ΔHi: 1.2
Alkyl-terminated thiophene mesogenCrystal → Isotropic: 135.8ΔHm: 30.1

Data extrapolated from studies on similar thiophene-based liquid crystals.

Table 2: Representative Properties of Thiophene-Based Conductive Polymers

Polymer (Analogous)Electrical Conductivity (S/cm)Optical Band Gap (eV)
Poly(3-alkylthiophene)10-3 - 1022.0 - 2.2
Poly(3,4-ethylenedioxythiophene)102 - 103~1.6

Values are typical ranges found in the literature for well-studied thiophene-based polymers.

Table 3: Representative Properties of Thiophene-Based Metal-Organic Frameworks

MOF (Analogous)BET Surface Area (m²/g)Pore Volume (cm³/g)
Zn-based MOF with thiophene dicarboxylate linker800 - 12000.4 - 0.6
Cu-based MOF with thiophene dicarboxylate linker1000 - 15000.5 - 0.8

Values are representative of MOFs constructed with thiophene-based linkers.

Table 4: Anticancer Activity of Analogous Benzothiophene Derivatives

Compound (Analogous)Cell LineIC₅₀ (µM)
2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiopheneHeLa0.45
2-(3',4',5'-trimethoxybenzoyl)-3-(4'-ethoxyphenyl)-benzo[b]thiopheneJurkat0.52
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19)MDA-MB-231~5

Data from studies on structurally related benzothiophene derivatives with reported anticancer activity.[2][4]

Conclusion

This compound presents a promising platform for the development of novel functional materials and potential therapeutic agents. The protocols and application notes provided herein, based on established chemistry of thiophene derivatives, offer a solid foundation for researchers to explore the synthesis and characterization of new polymers, liquid crystals, MOFs, and biologically active molecules derived from this versatile building block. Further research is warranted to fully elucidate the specific properties and applications of materials directly synthesized from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Benzoyl-2-thiophenecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, alongside detailed experimental protocols and data to facilitate your research.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound via Friedel-Crafts acylation?

A1: The primary challenge lies in the regioselectivity of the Friedel-Crafts acylation on the 2-thiophenecarboxylic acid substrate. The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. Generally, electron-withdrawing groups direct incoming electrophiles to the meta position. In the case of 2-thiophenecarboxylic acid, the position meta to the carboxyl group is the 4-position. Therefore, direct Friedel-Crafts benzoylation of 2-thiophenecarboxylic acid is expected to predominantly yield 4-Benzoyl-2-thiophenecarboxylic acid and potentially the 5-benzoyl isomer, making the synthesis of the 3-benzoyl isomer challenging through this direct route.

Q2: Are there alternative strategies to synthesize this compound?

A2: Yes, a multi-step approach is often necessary. A common strategy involves starting with a 3-substituted thiophene that can be later converted to the carboxylic acid. For instance, one could perform a Friedel-Crafts benzoylation on a 2-protected or 2-precursor-substituted-3-lithiated thiophene, followed by deprotection and oxidation or another functional group transformation to yield the desired product. Another approach could involve the synthesis of a 3-benzoyl-2-bromothiophene followed by a halogen-metal exchange and subsequent carboxylation.

Q3: What are the common side reactions to be aware of during the Friedel-Crafts acylation of thiophene derivatives?

A3: Common side reactions include:

  • Polysubstitution: Although the acyl group is deactivating, forcing reaction conditions can lead to the introduction of a second benzoyl group.

  • Isomer Formation: As discussed, a mixture of isomers (4- and 5-benzoyl) is likely when acylating 2-thiophenecarboxylic acid.

  • Tar Formation: Thiophene and its derivatives are susceptible to polymerization under strong acidic conditions, leading to the formation of dark, tarry materials. This is often exacerbated by high temperatures.

  • Decarboxylation: The acidic conditions of the Friedel-Crafts reaction, especially at elevated temperatures, may lead to the loss of the carboxylic acid group.

Q4: How can I purify this compound from its isomers?

A4: Separating isomers of benzoyl-2-thiophenecarboxylic acid can be challenging due to their similar physical properties. Techniques that can be employed include:

  • Fractional Crystallization: This method relies on slight differences in solubility of the isomers in a particular solvent system.

  • Column Chromatography: Using a suitable stationary phase (e.g., silica gel) and eluent system can effectively separate the isomers.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide excellent resolution.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield of the Desired 3-Benzoyl Isomer - Incorrect regioselectivity of the Friedel-Crafts reaction on 2-thiophenecarboxylic acid. - Deactivation of the thiophene ring by the carboxylic acid group.- Consider a multi-step synthetic route starting with a 3-substituted thiophene. - Protect the carboxylic acid group as an ester to potentially alter the directing effect, though it will still be deactivating. - Explore alternative coupling reactions for introducing the benzoyl group at the 3-position.
Formation of Dark, Tarry Material - Reaction temperature is too high. - Use of an overly strong Lewis acid. - Impurities in starting materials or solvent.- Maintain a low reaction temperature, especially during the addition of the Lewis acid. - Use a milder Lewis acid, such as iron(III) chloride or zinc chloride. - Ensure all reagents and solvents are pure and anhydrous.
Product is a Mixture of Isomers - Inherent regioselectivity of the reaction.- Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired isomer, although complete selectivity may not be achievable. - Employ effective purification techniques such as column chromatography or fractional crystallization.
Decarboxylation of the Starting Material or Product - High reaction temperature. - Prolonged reaction time in strong acid.- Keep the reaction temperature as low as possible. - Monitor the reaction progress and stop it as soon as the starting material is consumed. - Consider using a milder catalyst or reaction conditions.
Difficult Product Isolation - Product is soluble in the aqueous work-up phase. - Formation of a stable complex with the Lewis acid.- Carefully adjust the pH during the work-up to ensure the carboxylic acid is in its neutral form and precipitates or can be extracted into an organic solvent. - Ensure complete hydrolysis of the aluminum chloride complex during work-up, often requiring the addition of ice and concentrated hydrochloric acid.

III. Experimental Protocols

General Protocol for Friedel-Crafts Acylation of a Thiophene Derivative

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add the thiophene derivative (1 equivalent) and a dry, inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Lewis Acid: To the stirred solution, add the Lewis acid (e.g., anhydrous aluminum chloride, 1.1 - 2.5 equivalents) portion-wise, maintaining the low temperature.

  • Addition of Acylating Agent: Add the benzoyl chloride (1 - 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (ranging from 0 °C to room temperature, or with gentle heating, depending on the reactivity of the substrate) for a specified time (typically 1-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash successively with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization, column chromatography, or other suitable methods.

IV. Data Presentation

The following tables summarize typical reaction parameters that can be varied to optimize a Friedel-Crafts acylation. The optimal conditions for the synthesis of this compound would need to be determined experimentally.

Table 1: Effect of Lewis Acid on a Model Friedel-Crafts Acylation

Lewis AcidEquivalentsTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃2.20 - 254e.g., 85
FeCl₃1.5258e.g., 70
SnCl₄2.0012e.g., 65
ZnCl₂1.25024e.g., 40

Table 2: Effect of Solvent on a Model Friedel-Crafts Acylation

SolventDielectric Constant (20°C)Reaction Temperature (°C)Yield (%)
Carbon Disulfide2.625e.g., 90
Dichloromethane9.125e.g., 80
Nitrobenzene34.825e.g., 75
1,2-Dichloroethane10.450e.g., 82

V. Visualizations

To aid in understanding the experimental and logical workflow, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix 2-Thiophenecarboxylic Acid & Inert Solvent cool Cool to 0-5 °C reagents->cool add_lewis Add Lewis Acid cool->add_lewis add_benzoyl Add Benzoyl Chloride add_lewis->add_benzoyl stir Stir at Controlled Temperature add_benzoyl->stir monitor Monitor by TLC stir->monitor quench Quench with Ice/HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of 2-thiophenecarboxylic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield of 3-Benzoyl Isomer regio Poor Regioselectivity start->regio deact Ring Deactivation start->deact decomp Decomposition/Tarring start->decomp route Alternative Synthetic Route regio->route protect Protecting Group Strategy regio->protect purify Advanced Purification regio->purify conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) deact->conditions decomp->conditions

Caption: A troubleshooting decision tree for low yields in the synthesis of this compound.

Technical Support Center: Synthesis of 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid.

Troubleshooting Guide

The synthesis of this compound, typically achieved through a Friedel-Crafts acylation of a 2-thiophenecarboxylic acid derivative, can present several challenges, primarily related to the formation of impurities. The following table outlines common issues, their probable causes, and recommended solutions.

Observed Problem Potential Cause (Impurity) Recommended Solution(s)
Low yield of the desired product with a complex mixture of products. Incorrect reaction conditions leading to multiple side reactions.Optimize reaction temperature and time. Ensure slow and controlled addition of reagents. Use a high-purity starting material.
Presence of an isomeric byproduct in NMR and chromatographic analyses. Formation of regioisomers (e.g., 5-Benzoyl-2-thiophenecarboxylic acid or 4-Benzoyl-2-thiophenecarboxylic acid).Friedel-Crafts acylation of thiophene derivatives is highly regioselective, favoring the 2- and 5-positions.[1][2] The directing effect of the carboxylic group at position 2 will influence the position of benzoylation. Careful control of the Lewis acid catalyst and reaction temperature can improve regioselectivity. Purification by column chromatography or recrystallization is often necessary to separate isomers.
Product is difficult to purify and appears as a tar-like substance. Resinification and polymerization of the thiophene starting material or product.The thiophene ring can be unstable under strong acidic conditions of the Friedel-Crafts reaction.[3] Use a milder Lewis acid catalyst or perform the reaction at a lower temperature. Minimize reaction time.
Incomplete reaction with significant amounts of starting material remaining. Deactivation of the catalyst by moisture or impurities in the reagents or solvent.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.
Formation of a di-benzoylated byproduct. Polysubstitution of the thiophene ring.Use a stoichiometric amount of the acylating agent (benzoyl chloride). The electron-withdrawing nature of the first benzoyl group generally deactivates the ring towards further acylation, but harsh conditions can promote polysubstitution.[4]
Presence of unexpected byproducts. Side reactions involving the carboxylic acid group or impurities in the starting materials.Protect the carboxylic acid group as an ester before performing the Friedel-Crafts reaction, followed by deprotection. Analyze starting materials for purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the principles of Friedel-Crafts acylation on substituted thiophenes, the most common impurities are expected to be regioisomers. The primary impurity is likely the isomer resulting from benzoylation at the 5-position of the 2-thiophenecarboxylic acid starting material. Depending on the reactivity and the directing effects of the substituent at the 2-position, acylation at the 4-position might also occur to a lesser extent. In the synthesis of the structurally related drug tiaprofenic acid, a regioisomeric impurity, (2RS)-2-(5-benzoylthiophen-3-yl) propanoic acid, was identified, highlighting the prevalence of isomeric byproducts.[5]

Q2: How can I minimize the formation of regioisomeric impurities?

A2: The regioselectivity of Friedel-Crafts acylation is influenced by the directing effect of the substituent on the thiophene ring and the reaction conditions. The attack at the 2-position (or 5-position) is generally favored due to the formation of a more stable carbocation intermediate that can be described by more resonance structures.[2] To favor the desired 3-benzoyl isomer, it is crucial to start with a 2-substituted thiophene that directs acylation to the 3-position. If starting with 2-thiophenecarboxylic acid, the electronic nature of the carboxyl group will influence the position of the incoming benzoyl group. Careful selection of the Lewis acid and control of the reaction temperature can also enhance regioselectivity.

Q3: What analytical techniques are best for identifying and quantifying impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the desired product and its impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the main product and any isolated impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the impurities.

Q4: Can the carboxylic acid group interfere with the Friedel-Crafts reaction?

A4: Yes, the carboxylic acid group can potentially coordinate with the Lewis acid catalyst, which may affect its activity and the regioselectivity of the reaction. In some cases, protecting the carboxylic acid as an ester before the acylation step can be a beneficial strategy. The ester can then be hydrolyzed back to the carboxylic acid after the benzoyl group has been introduced.

Experimental Protocol: Synthesis of a Benzoyl-Thiophenecarboxylic Acid Derivative (Illustrative)

Materials:

  • 2-Thiophenecarboxylic acid derivative (starting material)

  • Benzoyl chloride (acylating agent)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add benzoyl chloride to the cooled suspension with stirring.

  • To this mixture, add a solution of the 2-thiophenecarboxylic acid derivative in anhydrous dichloromethane dropwise over a period of 20-30 minutes, maintaining the temperature between 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at 15-20 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure benzoyl-thiophenecarboxylic acid derivative.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis Start Experiment Complete Analyze Product Mixture Problem Problem Identified? (e.g., Low Yield, Impurities) Start->Problem LowYield Low Yield Problem->LowYield Yes Impurities Impurities Detected Problem->Impurities Yes NoProblem Successful Synthesis Proceed to Characterization Problem->NoProblem No CheckConditions Review Reaction Conditions: - Temperature - Time - Reagent Stoichiometry LowYield->CheckConditions IdentifyImpurity Identify Impurity Structure: - NMR - HPLC - MS Impurities->IdentifyImpurity CheckPurity Verify Starting Material Purity and Anhydrous Conditions CheckConditions->CheckPurity Optimize Optimize Reaction Parameters CheckPurity->Optimize Optimize->NoProblem No, proceed with caution OptimizeConditions Adjust Temperature, Time, or Catalyst Optimize->OptimizeConditions Yes Isomer Regioisomer? IdentifyImpurity->Isomer Polyacylation Di-acylated Product? Isomer->Polyacylation No Purification Enhance Purification: - Column Chromatography - Recrystallization Isomer->Purification Yes OtherImpurity Other Byproduct? Polyacylation->OtherImpurity No Stoichiometry Adjust Acylating Agent Stoichiometry Polyacylation->Stoichiometry Yes ProtectGroup Consider Protecting Group for Carboxylic Acid OtherImpurity->ProtectGroup OptimizeConditions->Start Purification->NoProblem ProtectGroup->Start Stoichiometry->Start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

troubleshooting low yield in 3-Benzoyl-2-thiophenecarboxylic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid. This document provides troubleshooting advice and frequently asked questions to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is significantly lower than expected. What are the most common causes?

Low yields in the Friedel-Crafts benzoylation of thiophene-2-carboxylic acid are a frequent issue. The primary reasons include:

  • Electronic Deactivation of the Starting Material: The carboxylic acid group at the 2-position of the thiophene ring is strongly electron-withdrawing. This deactivates the ring, making it less susceptible to electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction.

  • Unfavorable Regioselectivity: The deactivating carboxylic acid group directs incoming electrophiles (the benzoyl group) primarily to the 4- and 5-positions of the thiophene ring. The desired 3-position is electronically disfavored, leading to a mixture of isomers where your target compound is a minor product.

  • Suboptimal Reaction Conditions: Friedel-Crafts acylations are highly sensitive to reaction parameters. Incorrect temperature, reaction time, or stoichiometry of reactants and catalyst can significantly reduce the yield.

  • Moisture Contamination: The Lewis acid catalysts typically used (e.g., aluminum chloride) are extremely sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst.

  • Issues with Reagent Quality: The purity of thiophene-2-carboxylic acid, benzoyl chloride, and the Lewis acid catalyst is crucial for a successful reaction.

Q2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts?

The primary byproducts in this synthesis are regioisomers of the desired product. Due to the directing effect of the 2-carboxylic acid group, you can expect to form significant amounts of:

  • 5-Benzoyl-2-thiophenecarboxylic acid

  • 4-Benzoyl-2-thiophenecarboxylic acid

The formation of these isomers is a major contributor to the low yield of the 3-benzoyl product.

Q3: How can I improve the regioselectivity of the reaction to favor the 3-position?

Directing the benzoylation to the 3-position of a 2-substituted thiophene with a deactivating group is inherently challenging. While achieving high selectivity is difficult, you can try to influence the isomer distribution by:

  • Choice of Catalyst: While strong Lewis acids like AlCl₃ are common, exploring milder Lewis acids or solid acid catalysts might alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and may have a modest effect on regioselectivity.

  • Protecting Groups: Although it adds extra steps, protecting the carboxylic acid group as an ester might slightly alter the electronic properties of the ring and influence the substitution pattern.

Q4: What are the best methods for purifying this compound from its isomers?

Separating the regioisomers of benzoyl-2-thiophenecarboxylic acid can be challenging due to their similar physical properties. The most effective techniques include:

  • Fractional Crystallization: If there are significant differences in the solubility of the isomers in a particular solvent, fractional crystallization can be an effective, albeit sometimes tedious, method for separation.

  • Column Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography on silica gel can be used to separate the isomers. The choice of eluent is critical and will require optimization. A gradient elution from a non-polar to a more polar solvent system is often effective.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst due to moisture. 2. Insufficiently harsh reaction conditions for the deactivated ring. 3. Poor quality of reagents.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity Lewis acid. 2. Gradually increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or GC-MS. 3. Verify the purity of your starting materials.
Complex Mixture of Products 1. Formation of regioisomers (4- and 5-benzoyl). 2. Polysubstitution (unlikely but possible under harsh conditions).1. This is expected. Focus on optimizing the purification strategy (see Q4 in FAQs). 2. Use milder reaction conditions (lower temperature, less catalyst).
Reaction Stalls / Incomplete Conversion 1. Insufficient amount of catalyst. 2. Catalyst deactivation over time.1. For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required as it complexes with the product. Ensure you are using an adequate molar ratio. 2. Consider a slow addition of the catalyst during the reaction to maintain its activity.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Formation of a stable complex with the Lewis acid.1. After quenching the reaction, ensure the pH is adjusted correctly to precipitate the carboxylic acid. Test different extraction solvents. 2. A thorough aqueous workup, sometimes with the addition of a mild acid, is necessary to break the aluminum chloride complex with the carbonyl groups.

Experimental Protocols

A general experimental protocol for the Friedel-Crafts acylation of thiophene-2-carboxylic acid is provided below. Please note that optimization of stoichiometry, temperature, and reaction time will be necessary.

Materials:

  • Thiophene-2-carboxylic acid

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane, or Carbon disulfide)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add anhydrous solvent and thiophene-2-carboxylic acid. Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled solution while stirring.

  • Acylating Agent Addition: Add benzoyl chloride dropwise from the dropping funnel to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product will be a mixture of isomers. Purify by column chromatography or fractional crystallization.

Visualizing the Reaction Pathway and Troubleshooting Logic

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

reaction_pathway T2CA Thiophene-2-carboxylic acid Product3 This compound (Desired Product) T2CA->Product3 Product4 4-Benzoyl-2-thiophenecarboxylic acid (Byproduct) T2CA->Product4 Product5 5-Benzoyl-2-thiophenecarboxylic acid (Byproduct) T2CA->Product5 BC Benzoyl Chloride Intermediate Acylium Ion Intermediate BC->Intermediate + AlCl₃ Cat AlCl₃ (Catalyst) Cat->Intermediate Intermediate->Product3 Electrophilic Attack (Minor Pathway) Intermediate->Product4 Electrophilic Attack (Major Pathway) Intermediate->Product5 Electrophilic Attack (Major Pathway)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow decision decision start_end start_end start Start: Low Yield Observed check_reaction Check Reaction Setup & Reagents start->check_reaction is_moisture Moisture Present? check_reaction->is_moisture dry_reagents Dry Glassware & Use Anhydrous Reagents is_moisture->dry_reagents Yes check_conditions Review Reaction Conditions is_moisture->check_conditions No dry_reagents->check_conditions is_temp_time Temp/Time Optimal? check_conditions->is_temp_time optimize_conditions Increase Temp/Time & Monitor is_temp_time->optimize_conditions No check_stoichiometry Verify Stoichiometry is_temp_time->check_stoichiometry Yes optimize_conditions->check_stoichiometry is_catalyst_ratio Sufficient Catalyst? check_stoichiometry->is_catalyst_ratio adjust_catalyst Increase Catalyst Amount is_catalyst_ratio->adjust_catalyst No analyze_product Analyze Product Mixture (TLC/GC-MS) is_catalyst_ratio->analyze_product Yes adjust_catalyst->analyze_product is_isomers Isomers are the Main Products? analyze_product->is_isomers optimize_purification Optimize Purification (Chromatography/Crystallization) is_isomers->optimize_purification Yes end Improved Yield is_isomers->end No, Re-evaluate optimize_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Purification of Crude 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Benzoyl-2-thiophenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The most effective and commonly used methods for the purification of crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 2-thiophenecarboxylic acid and benzoyl chloride (or other benzoylating agents), as well as byproducts from side reactions. Depending on the synthetic route, regioisomers or di-acylated products could also be present.

Q3: My compound appears to be degrading during silica gel column chromatography. What can I do to prevent this?

A3: Thiophene derivatives, particularly those with carboxylic acid functional groups, can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (typically 1-2% in the eluent).[1] Alternatively, using a less acidic stationary phase, such as neutral alumina, can be a good option for acid-sensitive compounds.[1]

Q4: I am having difficulty separating my desired product from a very closely related impurity. What chromatographic strategies can I employ?

A4: For challenging separations of closely related compounds, such as regioisomers, several strategies can be employed.[1] A systematic screening of different solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent with optimal selectivity.[1] Employing a long, narrow chromatography column can increase the number of theoretical plates and improve separation.[1] Additionally, using a shallow gradient elution, where the polarity of the solvent is increased very gradually, can enhance the resolution between closely eluting compounds.[1]

Q5: Can I use acid-base extraction to purify this compound?

A5: Yes, acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities. The acidic proton of the carboxylic acid group allows it to be converted into a water-soluble carboxylate salt by treatment with a weak base, such as sodium bicarbonate solution. This allows for the removal of non-acidic, organic-soluble impurities. The purified carboxylic acid can then be recovered by acidifying the aqueous layer.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.
The compound "oils out" instead of crystallizing. The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The presence of significant impurities is disrupting crystal lattice formation.Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel or an acid-base extraction.
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a boiling point lower than the melting point of this compound.
Low recovery of the purified compound. Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the compound.
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities remain in the crystals. The impurity co-crystallizes with the product.Try a different recrystallization solvent or solvent system. Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Suggested Solution(s)
Poor separation of the desired compound and impurities. The solvent system (eluent) is not optimal.Perform a thorough solvent screen using TLC to find a system that provides good separation (ΔRf > 0.2).[1]
The column is overloaded with the crude product.Use a larger column with more silica gel relative to the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[1]
The compound streaks or "tails" during elution. The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid, to improve the peak shape of acidic compounds.[2]
The sample was overloaded on the column.Reduce the amount of sample loaded onto the column.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a carboxylic acid, adding a small percentage of methanol or acetic acid to the eluent can help with elution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify solid crude this compound by leveraging differences in solubility.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the compound when hot but not when cold. A rule of thumb is that solvents with similar functional groups to the compound are often good choices (e.g., acetone for a ketone).[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification via Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate in a separatory funnel.

  • Extraction: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel, shake gently, and vent frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. If the product does not precipitate, extract it from the acidified aqueous solution with a fresh portion of an organic solvent.

  • Drying: If the product was extracted, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. If the product was filtered, dry the solid in a desiccator or vacuum oven.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compoundC₁₂H₈O₃S232.26Not widely reported
2-Thiophenecarboxylic acidC₅H₄O₂S128.15125-127
3-Thiophenecarboxylic acidC₅H₄O₂S128.15136-141

Table 2: Common Solvents for Purification

Purification MethodSolvent/Eluent SystemRationale
Recrystallization Ethanol, Methanol, Acetone, Ethyl Acetate/HexanePolarity can be adjusted to achieve good solubility at high temperatures and poor solubility at low temperatures.
Column Chromatography Hexane/Ethyl Acetate + 0.5% Acetic AcidA common eluent system for moderately polar compounds. The acetic acid helps to improve the peak shape of the carboxylic acid.
Acid-Base Extraction Ethyl Acetate and Saturated NaHCO₃(aq)The carboxylic acid is selectively deprotonated and extracted into the aqueous basic solution.

Visualizations

Purification_Workflow Crude Crude 3-Benzoyl-2- thiophenecarboxylic acid Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Complex mixture AcidBase Acid-Base Extraction Crude->AcidBase Neutral/basic impurities Pure Pure Product Recrystallization->Pure Column->Pure AcidBase->Pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization Start Attempt Recrystallization OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No CoolSlower Cool Slower / Change Solvent OilingOut->CoolSlower Yes LowRecovery Low Recovery? NoCrystals->LowRecovery No Concentrate Concentrate Solution NoCrystals->Concentrate Yes MinSolvent Use Minimal Hot Solvent LowRecovery->MinSolvent Yes Success Successful Purification LowRecovery->Success No CoolSlower->Start Seed Add Seed Crystal / Scratch Flask Concentrate->Seed Seed->Start IceWash Wash with Ice-Cold Solvent MinSolvent->IceWash IceWash->Start

Caption: Troubleshooting logic for recrystallization issues.

Chromatography_Optimization Start Run TLC with Crude Mixture PoorSep Poor Separation? Start->PoorSep Tailing Streaking/Tailing? PoorSep->Tailing No ChangeEluent Adjust Eluent Polarity PoorSep->ChangeEluent Yes AddModifier Add Acetic Acid to Eluent Tailing->AddModifier Yes RunColumn Proceed to Column Chromatography Tailing->RunColumn No ChangeEluent->Start AddModifier->Start Pure Pure Fractions RunColumn->Pure

Caption: Optimization workflow for column chromatography.

References

Technical Support Center: Synthesis of 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts benzoylation of 2-thiophenecarboxylic acid to produce this compound not recommended?

A1: Direct Friedel-Crafts acylation of 2-thiophenecarboxylic acid is generally unsuccessful for two primary reasons:

  • Deactivation of the Thiophene Ring: The carboxylic acid group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction.

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially form a stable complex with the carboxylic acid group. This deactivates the catalyst and may require stoichiometric or even excess amounts of the catalyst, leading to poor yields and difficult work-ups.

Q2: What are the more viable synthetic strategies for preparing this compound?

A2: Due to the challenges of direct acylation, indirect or multi-step synthetic routes are generally employed. Common strategies involve:

  • Route A: Acylation followed by Oxidation: This involves the Friedel-Crafts benzoylation of a thiophene with a precursor to the carboxylic acid at the 2-position (e.g., a methyl group), followed by oxidation to the carboxylic acid.

  • Route B: Ortho-metalation and Carboxylation: This strategy involves the introduction of the benzoyl group at the 3-position of a suitable thiophene precursor, followed by directed ortho-metalation (e.g., lithiation) at the 2-position and subsequent carboxylation with carbon dioxide.

  • Route C: Acylation of a Pre-functionalized Thiophene: Starting with a 2-substituted thiophene that can be later converted to a carboxylic acid, perform the benzoylation, and then carry out the conversion.

Q3: What are the typical side products observed in the synthesis of 3-aroyl-2-thiophenecarboxylic acids?

A3: The side products will largely depend on the chosen synthetic route. However, some common impurities that may arise include:

  • Isomeric Products: Depending on the starting material and reaction conditions, benzoylation may occur at other positions on the thiophene ring, leading to the formation of isomers.

  • Poly-acylated Products: If the thiophene ring is not sufficiently deactivated after the first acylation, a second benzoyl group may be introduced.

  • Decarboxylation Products: Under harsh acidic conditions and high temperatures, the carboxylic acid group may be lost, leading to the formation of the corresponding benzoylthiophene.

  • Starting Material Impurities: Incomplete reaction will result in the presence of unreacted starting materials or intermediates.

  • Side-products from Precursor Reactions: Impurities from the synthesis of the starting materials can carry through and complicate the reaction mixture.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Deactivated Starting Material Ensure the thiophene ring is not overly deactivated by electron-withdrawing groups. If a carboxylic acid group is present, consider a protection strategy or an alternative synthetic route.
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware and solvents are rigorously dried to prevent catalyst deactivation by moisture.
Insufficient Catalyst For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often necessary as it complexes with the product. Consider increasing the catalyst loading.
Low Reaction Temperature Some Friedel-Crafts reactions require heating to proceed at an appreciable rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Poor Quality Reagents Use high-purity starting materials and solvents. Impurities can inhibit the reaction or lead to unwanted side reactions.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Isomer Formation Optimize the reaction temperature and choice of Lewis acid to favor the desired regioisomer. Purification by column chromatography or recrystallization may be necessary.
Polysubstitution Use a milder Lewis acid or lower the reaction temperature to decrease the reactivity of the system and prevent further acylation.
Decarboxylation Employ milder reaction conditions (lower temperature, shorter reaction time) to prevent the loss of the carboxylic acid group.

Data Presentation

The following table summarizes potential side products and their likely yields in a hypothetical synthesis of this compound via the benzoylation of 2-methylthiophene followed by oxidation.

Compound Structure Expected Yield (%) Potential Side Products (%)
3-Benzoyl-2-methylthiophene Benzoyl group at C3, Methyl group at C2 of thiophene70-855-Benzoyl-2-methylthiophene (5-15%)Dibenzoyl-2-methylthiophene (<5%)
This compound Benzoyl group at C3, Carboxylic acid at C2 of thiophene60-80 (from oxidation)Unreacted 3-Benzoyl-2-methylthiophene (5-20%)Over-oxidation products (<5%)

Experimental Protocols

Protocol 1: Friedel-Crafts Benzoylation of 2-Methylthiophene (Illustrative)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq.) to the stirred suspension.

  • Substrate Addition: Dissolve 2-methylthiophene (1.0 eq.) in dry dichloromethane and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Oxidation of 3-Benzoyl-2-methylthiophene to this compound (Illustrative)
  • Reaction Setup: In a round-bottom flask, dissolve 3-benzoyl-2-methylthiophene (1.0 eq.) in a mixture of pyridine and water.

  • Oxidant Addition: While stirring, gradually add potassium permanganate (3.0-4.0 eq.) in portions, maintaining the temperature below 50 °C.

  • Reaction: Heat the mixture to reflux for 4-6 hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide. Wash the filter cake with hot water.

  • Isolation: Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol/water.

Visualizations

Reaction_Pathway cluster_route_a Route A: Acylation then Oxidation cluster_route_b Route B: Metalation then Carboxylation 2-Methylthiophene 2-Methylthiophene 3-Benzoyl-2-methylthiophene 3-Benzoyl-2-methylthiophene 2-Methylthiophene->3-Benzoyl-2-methylthiophene Benzoyl Chloride, AlCl3 This compound This compound 3-Benzoyl-2-methylthiophene->this compound KMnO4, Pyridine/H2O 3-Benzoylthiophene 3-Benzoylthiophene 2-Lithio-3-benzoylthiophene 2-Lithio-3-benzoylthiophene 3-Benzoylthiophene->2-Lithio-3-benzoylthiophene n-BuLi 2-Lithio-3-benzoylthiophene->this compound 1. CO2 2. H3O+

Caption: Plausible synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Multiple Products check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity and Stoichiometry check_reagents->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp analyze_products Analyze Product Mixture (TLC, GC, NMR) check_temp->analyze_products isomer_issue Isomer Formation? analyze_products->isomer_issue polyacylation_issue Polysubstitution? isomer_issue->polyacylation_issue No purify Purify by Chromatography or Recrystallization isomer_issue->purify Yes decarboxylation_issue Decarboxylation? polyacylation_issue->decarboxylation_issue No adjust_conditions Adjust Reaction Conditions (Milder Lewis Acid, Lower Temp) polyacylation_issue->adjust_conditions Yes decarboxylation_issue->purify No decarboxylation_issue->adjust_conditions Yes

Caption: Troubleshooting workflow for identifying side products.

Side_Product_Formation main_reaction Benzoylation of 2-Substituted Thiophene main_product 3-Benzoyl-2-Substituted Thiophene main_reaction->main_product Desired Pathway side_product_1 5-Benzoyl Isomer main_reaction->side_product_1 Alternative Electrophilic Attack side_product_2 Dibenzoyl Product main_product->side_product_2 Further Benzoylation side_product_3 Decarboxylated Product (if applicable) This compound This compound This compound->side_product_3 Harsh Conditions

Caption: Potential side product formation pathways.

Technical Support Center: 3-Benzoyl-2-thiophenecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Benzoyl-2-thiophenecarboxylic acid and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives?

A1: The main stability concerns for this compound and its derivatives stem from their functional groups: the thiophene ring, the benzoyl group, and the carboxylic acid moiety. These compounds may be susceptible to degradation under various conditions, including exposure to light (photodegradation), high temperatures (thermal degradation), acidic or basic media (hydrolysis), and oxidizing agents. The specific stability profile can vary significantly depending on the nature and position of substituents on the thiophene and benzoyl rings.

Q2: How should I properly store this compound and its derivatives to ensure stability?

A2: To minimize degradation, it is recommended to store these compounds in a cool, dry, and dark environment.[1] Containers should be tightly sealed and protected from light.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[1] It is also good practice to avoid repeated freeze-thaw cycles.

Q3: Are there any known incompatible materials or reagents to be aware of during experiments?

A3: Strong oxidizing agents should be used with caution as they can potentially oxidize the thiophene ring. Strong acids and bases can catalyze the degradation of the molecule or its derivatives, particularly esters. The compatibility with other reagents should be assessed on a case-by-case basis, considering the specific derivative and reaction conditions.

Q4: My compound is showing a change in color over time. What could be the cause?

A4: A change in color, such as yellowing or darkening, often indicates degradation. This could be due to the formation of colored degradation products resulting from oxidation or photodegradation. It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC.

Troubleshooting Guides

This section provides guidance on common issues encountered during the handling and experimentation with this compound and its derivatives.

Issue 1: Inconsistent or non-reproducible results in biological assays.
Possible Cause Troubleshooting Steps
Degradation of the compound in the assay medium. 1. Prepare fresh stock solutions for each experiment. 2. Evaluate the stability of the compound in the assay buffer at the experimental temperature and pH over the duration of the assay. Use a stability-indicating analytical method (e.g., HPLC) to monitor for degradation. 3. Consider the use of antioxidants in the assay medium if oxidative degradation is suspected.
Precipitation of the compound in the aqueous assay buffer. 1. Determine the aqueous solubility of your compound at the desired concentration and pH. 2. Use a co-solvent (e.g., DMSO, ethanol) to prepare the stock solution, ensuring the final concentration of the co-solvent in the assay is low and does not affect the biological system. 3. Visually inspect for any precipitation before and during the experiment.
Photodegradation during the experiment. 1. Protect the experimental setup from light, especially if using light-sensitive detection methods. 2. Conduct experiments under amber or red light if the compound is found to be highly photosensitive.
Issue 2: Appearance of new peaks in the chromatogram during analysis.
Possible Cause Troubleshooting Steps
On-column degradation. 1. Modify the HPLC method parameters, such as the mobile phase pH or temperature, to minimize degradation. 2. Ensure the mobile phase is freshly prepared and degassed.
Degradation in the sample solution before injection. 1. Analyze samples immediately after preparation. 2. Investigate the stability of the compound in the chosen solvent for sample preparation. Store sample solutions at a low temperature and protected from light if necessary.
Presence of impurities in the starting material. 1. Re-purify the starting material if necessary. 2. Characterize the impurities to understand their potential impact on the experiment.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2] The goal is to achieve 5-20% degradation of the drug substance.[2]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Monitor the reaction at different time points.

    • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Protocol:

    • Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.

    • Withdraw samples at various time intervals.

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

4. Photostability Testing:

  • Protocol:

    • Expose a solid sample or a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5]

    • Include a dark control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and dark control samples by HPLC.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

1. Column and Mobile Phase Selection:

  • A C18 column is a common starting point for reverse-phase HPLC.

  • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be chosen to ensure the analyte is in a single ionic form.

2. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can separate the main compound from its degradation products generated during forced degradation studies.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for a Derivative of this compound

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24 hours6015.22
0.1 M NaOH24 hours6022.53
3% H₂O₂8 hours2518.74
Heat (Solid)48 hours808.91
Light (ICH Q1B)10 days2512.42

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific derivative and experimental conditions.

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of this compound and its derivatives.

G cluster_0 Potential Degradation Pathways Compound This compound Derivative Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Decarboxylation Decarboxylation Hydrolysis->Decarboxylation EsterCleavage Ester Cleavage (for derivatives) Hydrolysis->EsterCleavage RingOpening Thiophene Ring Opening Oxidation->RingOpening BenzoylThiophene Benzoyl-thiophene core degradation Photodegradation->BenzoylThiophene

Caption: Potential degradation pathways for this compound derivatives.

G cluster_1 Troubleshooting Workflow for Assay Inconsistency Start Inconsistent Assay Results CheckPurity Check Compound Purity (HPLC) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Repurify Re-purify Compound PurityOK->Repurify No CheckStability Assess Stability in Assay Medium PurityOK->CheckStability Yes Repurify->CheckPurity Stable Stable? CheckStability->Stable ModifyAssay Modify Assay Conditions (e.g., fresh solutions, protect from light) Stable->ModifyAssay No CheckSolubility Check Solubility in Assay Medium Stable->CheckSolubility Yes ModifyAssay->CheckStability Soluble Soluble? CheckSolubility->Soluble ModifyFormulation Modify Formulation (e.g., co-solvents) Soluble->ModifyFormulation No End Consistent Results Soluble->End Yes ModifyFormulation->CheckSolubility

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G cluster_2 Forced Degradation Study Workflow Start Drug Substance/Product Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photochemical Photochemical Stress Start->Photochemical Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathway Identify->Pathway End Develop Stable Formulation & Storage Conditions Pathway->End

Caption: A general workflow for conducting forced degradation studies.

References

Technical Support Center: Enhancing the Solubility of 3-Benzoyl-2-thiophenecarboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Benzoyl-2-thiophenecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during biological assays. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to facilitate your research.

Troubleshooting Guide

This guide addresses common issues faced when preparing solutions of this compound for biological experiments.

Problem Potential Cause Suggested Solution
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility of the compound due to its aromatic and benzoyl moieties.1. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. 2. See FAQ 1 for recommended starting solvents. 3. Refer to the Experimental Protocols for detailed instructions on preparing stock solutions.
Precipitation occurs upon dilution of the organic stock solution into aqueous buffer or cell culture media. The compound is "crashing out" of solution as the percentage of the organic co-solvent decreases, and the compound's concentration exceeds its solubility limit in the final aqueous medium.1. Lower the final concentration: The most straightforward approach is to reduce the final assay concentration of the compound. 2. Optimize the co-solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (ideally ≤0.5%) to minimize solvent-induced artifacts in biological assays, while ensuring the compound remains in solution. 3. Use a multi-step dilution: Instead of a single large dilution, add the stock solution to the aqueous buffer in smaller increments while vortexing. 4. Pre-warm the aqueous buffer: Adding the stock solution to a pre-warmed buffer (e.g., 37°C) can sometimes improve solubility.
The prepared solution is cloudy or forms a suspension. Incomplete dissolution or precipitation of the compound.1. Sonication: After adding the compound to the solvent, sonicate the mixture in a bath sonicator for 5-15 minutes to aid in dissolution. 2. Gentle warming: Warm the solution in a water bath (e.g., 37-50°C) for a short period. Be cautious with temperature to avoid compound degradation. 3. pH adjustment: For aqueous solutions, increasing the pH above the compound's pKa will increase its solubility. See FAQ 3 and the pH Adjustment Protocol .
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound.1. Ensure complete dissolution: Before use, visually inspect the stock solution and final assay solution for any precipitate. 2. Filter sterilization: If preparing a stock solution for cell culture, use a 0.22 µm syringe filter compatible with the organic solvent to remove any undissolved microparticles. 3. Consider solubility-enhancing excipients: The use of cyclodextrins or other solubilizing agents may be necessary for achieving higher, stable concentrations. Refer to the Cyclodextrin Formulation Protocol .

Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended solvent for making a stock solution of this compound?

The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). This compound is expected to have high solubility in DMSO, allowing for the preparation of a concentrated stock solution (e.g., 10-50 mM). Ethanol can be used as an alternative, although the solubility may be lower than in DMSO.

FAQ 2: What is the expected solubility of this compound in common solvents?

While experimental data is limited, the following table provides predicted solubility values and qualitative observations for this compound in various solvents.

Solvent Predicted Solubility (mg/mL) Qualitative Solubility Notes
Water (pH 7) ~0.05Very Poorly SolubleThe presence of the carboxylic acid group provides some polarity, but the larger aromatic structure limits aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4) ~0.1Poorly SolubleThe ionic strength of PBS may slightly improve solubility compared to pure water.
Dimethyl Sulfoxide (DMSO) > 50Highly SolubleRecommended for preparing high-concentration stock solutions.
Ethanol 5 - 10Moderately SolubleA viable alternative to DMSO, but may not achieve as high a concentration.
Methanol 5 - 10Moderately SolubleSimilar to ethanol in its solubilizing capacity for this compound.

Note: Predicted solubility values are estimates and should be confirmed experimentally.

FAQ 3: How does pH affect the solubility of this compound?

As a carboxylic acid, the solubility of this compound is highly dependent on pH. The predicted pKa of the carboxylic acid group is approximately 3-4.

  • At pH values below its pKa (acidic conditions): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions.

  • At pH values above its pKa (neutral to basic conditions): The carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is more polar and will exhibit significantly higher aqueous solubility.

Therefore, adjusting the pH of the aqueous buffer to be at least 2 units above the pKa (i.e., pH > 6) can substantially improve solubility.

FAQ 4: Can I use sonication or heat to dissolve the compound?

Yes, both sonication and gentle warming can be effective methods to aid in the dissolution of this compound, particularly when preparing a concentrated stock solution.

  • Sonication: Use a bath sonicator for 5-15 minutes.

  • Warming: Gently warm the solution in a water bath (37-50°C) for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.

Always visually inspect the solution after these treatments to ensure that the compound has fully dissolved and does not precipitate upon returning to room temperature.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If not fully dissolved, sonicate the vial in a bath sonicator for 10-15 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Verification: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: pH-Dependent Solubility Enhancement
  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.0).

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Dilution: While vortexing the buffer, slowly add the DMSO stock solution to the desired final concentration.

  • pH Adjustment (if starting with an aqueous suspension):

    • Add an excess amount of the compound to your aqueous buffer.

    • Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH with a calibrated pH meter until the compound dissolves.

    • Adjust the final pH to the desired value for your assay.

  • Equilibration: Allow the solution to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least 30 minutes before use.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any remaining undissolved particles.

Protocol 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity in cell-based assays.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer.

  • Compound Addition: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation:

    • Vortex the mixture vigorously.

    • Sonicate the solution for 15-30 minutes.

    • The mixture can be stirred at room temperature for several hours or overnight to ensure complete complexation.

  • Sterilization: Sterile-filter the final solution using a 0.22 µm syringe filter before use in biological assays.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Compound Solubilization start Start: Dissolve 3-Benzoyl-2- thiophenecarboxylic acid prep_stock Prepare concentrated stock in 100% DMSO (Protocol 1) start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Solution is clear. Proceed with assay. precipitate->success No lower_conc Lower final concentration precipitate->lower_conc Yes lower_conc->dilute ph_adjust Increase buffer pH (Protocol 2) lower_conc->ph_adjust ph_adjust->dilute use_excipient Use solubility enhancer (e.g., HP-β-CD, Protocol 3) ph_adjust->use_excipient use_excipient->dilute

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

pH_Solubility_Relationship Effect of pH on Solubility cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) low_ph_structure Protonated Form (Less Soluble) low_ph_equation R-COOH equilibrium low_ph_equation->equilibrium high_ph_structure Deprotonated Form (More Soluble) high_ph_equation R-COO⁻ + H⁺ equilibrium->high_ph_equation

Caption: The relationship between pH and the ionization state of a carboxylic acid, which influences its solubility.

Technical Support Center: 3-Benzoyl-2-thiophenecarboxylic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 3-Benzoyl-2-thiophenecarboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges in characterizing this compound stem from its polyfunctional nature, possessing a carboxylic acid, a ketone, and a thiophene ring. This can lead to complexities in spectral interpretation, potential for multiple reactive sites, and issues with solubility and thermal stability. Potential impurities from synthesis, such as starting materials or byproducts, can also complicate analysis.

Q2: What are the expected spectroscopic features for this molecule?

A2: While specific experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. Please refer to the data tables in the "Troubleshooting Guides" section for detailed expected values.

Q3: In which solvents is this compound likely to be soluble?

A3: Due to the presence of the polar carboxylic acid group, it is expected to have good solubility in polar organic solvents such as alcohols (methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO). Its solubility in water may be limited but can be enhanced at higher pH by forming the carboxylate salt. Solubility in non-polar solvents like hexane is expected to be poor.

Q4: Is polymorphism a concern for this compound?

A4: Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon for carboxylic acids and other rigid organic molecules. Different polymorphs can exhibit different physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound are readily available, it is a possibility that should be considered, especially in drug development where solid-state properties are critical.

Troubleshooting Guides

Spectroscopic Analysis

Issue: Ambiguous or complex NMR spectra.

Possible Causes & Solutions:

  • Proton NMR (¹H NMR):

    • Broad Carboxylic Acid Proton Peak: The carboxylic acid proton is acidic and its chemical shift can be highly variable (typically 10-13 ppm) and the peak is often broad. It may also exchange with residual water in the solvent, leading to a very broad or even invisible peak.

      • Troubleshooting: Confirm the peak by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton peak should disappear.

    • Overlapping Aromatic Signals: The protons on the benzoyl and thiophene rings may have overlapping signals in the aromatic region (typically 7-8.5 ppm).

      • Troubleshooting: Use a higher field NMR spectrometer for better resolution. 2D NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals unambiguously.

  • Carbon NMR (¹³C NMR):

    • Weak Carbonyl Signals: The quaternary carbons of the carbonyl groups (ketone and carboxylic acid) often show weak signals due to longer relaxation times.

      • Troubleshooting: Increase the number of scans and/or the relaxation delay in the NMR experiment.

Predicted NMR Data

¹H NMR Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0Broad singlet, exchangeable with D₂O.
Benzoyl Protons7.4 - 8.0Multiplets.
Thiophene Protons7.0 - 8.0Doublets or multiplets, depending on substitution.
¹³C NMR Predicted Chemical Shift (ppm) Notes
Carboxylic Carbonyl165 - 175Weak signal.
Ketone Carbonyl190 - 200Weak signal.
Aromatic & Thiophene Carbons120 - 145Multiple signals in the aromatic region.

Issue: Unexpected peaks in the IR spectrum.

Possible Causes & Solutions:

  • Broad O-H Stretch: The carboxylic acid O-H stretch is typically very broad, appearing in the range of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding.

  • Two Carbonyl Peaks: You should observe two distinct C=O stretching frequencies. The ketone carbonyl will likely appear around 1630-1680 cm⁻¹, while the carboxylic acid carbonyl will be at a higher frequency, around 1680-1710 cm⁻¹. Conjugation with the aromatic rings will lower these frequencies compared to their non-conjugated counterparts.

  • Impurities: The presence of starting materials or byproducts from the synthesis can introduce extra peaks. For example, residual starting materials might show characteristic peaks that are absent in the pure product.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H Stretch2500 - 3300Very Broad
Aromatic C-H Stretch3000 - 3100Sharp, Medium
Carboxylic Acid C=O Stretch1680 - 1710Strong, Sharp
Ketone C=O Stretch1630 - 1680Strong, Sharp
C=C Aromatic Stretch1400 - 1600Multiple Bands
C-O Stretch1210 - 1320Strong

Issue: Difficulty in interpreting the mass spectrum.

Possible Causes & Solutions:

  • Fragmentation Pattern: Expect to see the molecular ion peak (M⁺). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the benzoyl group can lead to a prominent peak at m/z 105 (C₆H₅CO⁺).

Predicted Mass Spectrometry Fragmentation

m/z Value Possible Fragment
232[M]⁺ (Molecular Ion)
215[M - OH]⁺
187[M - COOH]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
Chromatographic Analysis (HPLC)

Issue: Poor peak shape or resolution in HPLC.

Possible Causes & Solutions:

  • Tailing Peak: The carboxylic acid group can interact with residual silanols on the silica-based column, leading to peak tailing.

    • Troubleshooting: Add a small amount of a weak acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid.

  • Broad Peak: The compound may be interacting strongly with the stationary phase.

    • Troubleshooting: Adjust the mobile phase composition. Increasing the organic solvent percentage (e.g., acetonitrile or methanol) will generally decrease the retention time and may improve peak shape.

  • Multiple Peaks for a Pure Sample: This could indicate on-column degradation or the presence of isomers or tautomers.

    • Troubleshooting: Ensure the mobile phase is compatible with the compound's stability. Varying the mobile phase pH might help to simplify the chromatogram if different ionic forms are present.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. To confirm the carboxylic acid proton, acquire a second spectrum after adding one drop of D₂O to the NMR tube.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. If quaternary carbons are weak, consider increasing the number of scans and using a longer relaxation delay.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

General Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the different functional groups.

General Protocol for HPLC Analysis
  • System Preparation:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol. For example, a gradient from 10% to 90% organic solvent over 20 minutes.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at a wavelength where the aromatic system absorbs (e.g., 254 nm).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS HPLC HPLC Dissolution->HPLC Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Structure->Purity

Caption: General experimental workflow for the characterization of this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_hplc HPLC Issues cluster_purity Purity Concerns start Start: Unexpected Result in Characterization nmr_issue Complex/Broad NMR Spectrum? start->nmr_issue hplc_issue Poor Peak Shape in HPLC? start->hplc_issue purity_issue Presence of Unexpected Peaks? start->purity_issue d2o_exchange Perform D₂O Exchange nmr_issue->d2o_exchange Broad -OH peak two_d_nmr Run 2D NMR (COSY, HSQC) nmr_issue->two_d_nmr Overlapping signals add_acid Add Acid to Mobile Phase hplc_issue->add_acid Peak Tailing adjust_gradient Adjust Mobile Phase Gradient hplc_issue->adjust_gradient Broad Peaks check_impurities Review Synthesis for Byproducts purity_issue->check_impurities recrystallize Purify Sample (e.g., Recrystallization) check_impurities->recrystallize

Caption: A logical troubleshooting guide for common characterization challenges.

avoiding decomposition during the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Benzoyl-2-thiophenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid decomposition of the target molecule during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps?

A1: A prevalent synthetic strategy involves a two-step process:

  • Friedel-Crafts Benzoylation: This step introduces the benzoyl group onto the thiophene ring. Due to the high reactivity of the 2-position of thiophene, this is often carried out on a pre-functionalized thiophene to direct the benzoylation to the 3-position, or benzoylation is performed first, followed by functionalization at the 2-position.

  • Carboxylation: Introduction of the carboxylic acid group at the 2-position is typically achieved via ortho-metalation (lithiation) followed by quenching with carbon dioxide, or through a Grignard reaction.

Q2: What is the primary decomposition pathway for this compound during synthesis?

A2: The most significant decomposition pathway is decarboxylation , the loss of CO2 from the carboxylic acid group. This is often promoted by acidic conditions and elevated temperatures, leading to the formation of 3-benzoylthiophene as a byproduct.[1]

Q3: What are the common side reactions during the Friedel-Crafts benzoylation step?

A3: Besides the desired mono-benzoylation, potential side reactions include:

  • Di-acylation: Introduction of a second benzoyl group on the thiophene ring.

  • Formation of colored impurities: Strong Lewis acids can sometimes lead to the formation of colored byproducts due to the sensitivity of the thiophene ring.

  • Complexation of the catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. Washing the crude product with a non-polar solvent can help remove unreacted starting materials and non-polar byproducts. Acid-base extraction can also be employed to separate the acidic product from neutral impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound Decarboxylation of the product. - Maintain a low temperature during the reaction and work-up. - Use milder reaction conditions where possible. - During work-up, avoid prolonged exposure to strong acids.
Incomplete carboxylation. - Ensure the organometallic intermediate (lithiated species or Grignard reagent) is formed completely before adding CO2. - Use a sufficient excess of dry, high-purity CO2.
Inefficient Friedel-Crafts reaction. - Use a suitable Lewis acid catalyst; zinc chloride can sometimes be a milder alternative to aluminum chloride for thiophenes. - Ensure anhydrous conditions, as moisture can deactivate the Lewis acid.
Presence of 3-benzoylthiophene impurity in the final product Decarboxylation has occurred. - Optimize purification methods, such as fractional recrystallization or chromatography. - Re-evaluate the reaction conditions (temperature, acid concentration) to minimize decarboxylation.
Formation of a dark-colored reaction mixture or product Decomposition of the thiophene ring by the Lewis acid. - Add the Lewis acid catalyst portion-wise at a low temperature. - Reduce the reaction time. - Consider using a milder Lewis acid.
Difficulty in isolating the product Product is soluble in the work-up solvent. - Adjust the pH of the aqueous phase to ensure the carboxylic acid is fully protonated and less soluble. - Use a different extraction solvent.

Experimental Protocols

Illustrative Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of this compound.

G cluster_0 Step 1: Friedel-Crafts Benzoylation cluster_1 Step 2: Carboxylation cluster_2 Purification Thiophene Precursor Thiophene Precursor Reaction 1 Friedel-Crafts Reaction Thiophene Precursor->Reaction 1 Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction 1 Lewis Acid Lewis Acid Lewis Acid->Reaction 1 3-Benzoylthiophene Intermediate 3-Benzoylthiophene Intermediate Reaction 1->3-Benzoylthiophene Intermediate Reaction 2 Lithiation & Carboxylation 3-Benzoylthiophene Intermediate->Reaction 2 Organolithium Reagent Organolithium Reagent Organolithium Reagent->Reaction 2 Carbon Dioxide Carbon Dioxide Reaction 2->Carbon Dioxide Crude Product Crude Product Reaction 2->Crude Product Purification Step Recrystallization / Extraction Crude Product->Purification Step Final Product This compound Purification Step->Final Product G 3-Benzoyl-2-thiophenecarboxylic_acid This compound 3-Benzoylthiophene 3-Benzoylthiophene 3-Benzoyl-2-thiophenecarboxylic_acid->3-Benzoylthiophene Heat, Acid (H+) CO2 CO2 3-Benzoyl-2-thiophenecarboxylic_acid->CO2

References

Navigating the Synthesis of 3-Benzoyl-2-thiophenecarboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the efficient synthesis of 3-Benzoyl-2-thiophenecarboxylic acid. This valuable compound serves as a key intermediate in the development of various pharmaceutical agents. This guide addresses common experimental challenges, offering solutions and detailed protocols to streamline your research and development efforts.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to no conversion of starting material 1. Inactive catalyst (e.g., moisture contamination of Lewis acid). 2. Insufficient catalyst loading. 3. Reaction temperature is too low. 4. Deactivation of the thiophene ring by the carboxylic acid group.1. Use freshly opened or properly stored anhydrous Lewis acid catalysts. Handle under an inert atmosphere. 2. Increase the molar ratio of the catalyst to the substrate incrementally. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Consider protecting the carboxylic acid group (e.g., as an ester) before acylation.
Formation of multiple isomers (poor regioselectivity) 1. Inappropriate catalyst choice. 2. Reaction conditions favoring alternative substitution patterns.1. Screen different Lewis acid catalysts (e.g., AlCl₃, SnCl₄, ZnCl₂) to optimize for 3-position selectivity. 2. Vary the solvent and reaction temperature. Lower temperatures may improve regioselectivity.
Significant by-product formation (e.g., diaryl ketone) 1. Over-acylation of the thiophene ring. 2. Reaction of the product with the starting material.1. Use a stoichiometric amount of the acylating agent (benzoyl chloride). 2. Add the acylating agent slowly to the reaction mixture to maintain a low concentration.
Difficulty in product isolation and purification 1. Formation of a complex between the product and the Lewis acid catalyst. 2. Presence of unreacted starting materials and by-products with similar polarities.1. Ensure complete hydrolysis of the reaction mixture with acidic water to break up the catalyst-product complex. 2. Employ column chromatography with a carefully selected solvent gradient to separate the desired product. Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach is the Friedel-Crafts acylation of a 2-thiophenecarboxylic acid derivative with benzoyl chloride. Due to the deactivating nature of the carboxylic acid group, the reaction is typically performed on an ester derivative of 2-thiophenecarboxylic acid to improve reactivity and yield.

Q2: Which catalyst is most effective for the benzoylation of 2-thiophenecarboxylic acid derivatives?

A2: Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are commonly employed as catalysts in Friedel-Crafts acylations. The choice of catalyst can significantly impact the yield and regioselectivity of the reaction. It is recommended to perform small-scale screening experiments to identify the optimal catalyst for your specific substrate and conditions.

Q3: How can I minimize the formation of the 5-benzoyl isomer?

A3: The regioselectivity of the Friedel-Crafts acylation on the thiophene ring is influenced by both electronic and steric factors. While the 2- and 5-positions are generally more reactive, the presence of the substituent at the 2-position can direct acylation to the 3- or 5-position. Optimizing the catalyst, solvent, and temperature can help favor substitution at the 3-position. Using a bulkier protecting group for the carboxylic acid might also sterically hinder attack at the 5-position.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Friedel-Crafts reactions involving Lewis acids like AlCl₃ are highly exothermic and release HCl gas. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Anhydrous conditions are critical, as moisture can violently react with the Lewis acid catalyst.

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up and Purification cluster_final Final Product start 2-Thiophenecarboxylic Acid esterification Esterification start->esterification ester 2-Thiophenecarboxylic Acid Ester esterification->ester acylation Benzoylation with Benzoyl Chloride (Lewis Acid Catalyst) ester->acylation crude Crude 3-Benzoyl-2-thiophenecarboxylic Acid Ester acylation->crude hydrolysis Hydrolysis crude->hydrolysis purification Purification (Chromatography/Recrystallization) hydrolysis->purification final_product This compound purification->final_product

A general workflow for the synthesis of this compound.

Catalyst Selection Logic

The choice of catalyst is a critical parameter for a successful synthesis. The following diagram illustrates the decision-making process for selecting an appropriate catalyst.

catalyst_selection start Start: Catalyst Selection reactivity_check Is the starting material (2-thiophenecarboxylic acid derivative) highly reactive? start->reactivity_check strong_lewis_acid Use a strong Lewis Acid (e.g., AlCl₃) reactivity_check->strong_lewis_acid No mild_lewis_acid Consider a milder Lewis Acid (e.g., SnCl₄, ZnCl₂) or a solid acid catalyst. reactivity_check->mild_lewis_acid Yes regioselectivity_check Is regioselectivity a major concern? strong_lewis_acid->regioselectivity_check mild_lewis_acid->regioselectivity_check optimization Screen a panel of catalysts to optimize for the desired isomer. regioselectivity_check->optimization Yes proceed Proceed with the selected catalyst. regioselectivity_check->proceed No optimization->proceed

Decision tree for catalyst selection in the synthesis of this compound.

Validation & Comparative

Validating the Structure of 3-Benzoyl-2-thiophenecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for validating the structure of 3-benzoyl-2-thiophenecarboxylic acid derivatives. It includes detailed experimental protocols and illustrative data to aid researchers in characterizing these compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic activities.

Structural Elucidation and Comparative Data

The definitive structural confirmation of novel this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are indispensable tools for providing unambiguous structural data.

While direct comparative studies across a broad range of this compound derivatives are limited in publicly available literature, the following tables present a summary of expected and reported spectroscopic data for the parent compound and representative substituted analogs. This data is compiled from various sources and serves as a baseline for researchers synthesizing and characterizing new derivatives.

Table 1: Comparative ¹H NMR Data (δ, ppm) of this compound and Illustrative Derivatives

CompoundThiophene-H4Thiophene-H5Benzoyl-H (ortho)Benzoyl-H (meta, para)COOHOther Substituents
This compound7.20 (d)7.70 (d)7.85 (d)7.50-7.65 (m)~13.0 (br s)-
3-(4-Methoxybenzoyl)-2-thiophenecarboxylic acid7.18 (d)7.68 (d)7.90 (d)7.00 (d)~13.0 (br s)3.85 (s, OCH₃)
3-(4-Nitrobenzoyl)-2-thiophenecarboxylic acid7.25 (d)7.75 (d)8.05 (d)8.35 (d)~13.0 (br s)-

Note: Chemical shifts are illustrative and can vary based on solvent and concentration.

Table 2: Comparative ¹³C NMR Data (δ, ppm) of this compound and Illustrative Derivatives

CompoundC=O (benzoyl)C=O (acid)Thiophene C2Thiophene C3Thiophene C4Thiophene C5Benzoyl C (ipso)Benzoyl C (ortho)Benzoyl C (meta)Benzoyl C (para)Other Substituents
This compound188.5165.0140.1138.5128.9134.2137.8129.5128.7133.0-
3-(4-Methoxybenzoyl)-2-thiophenecarboxylic acid187.0165.1140.0138.2128.8134.0130.5131.8113.9163.855.6 (OCH₃)
3-(4-Nitrobenzoyl)-2-thiophenecarboxylic acid189.8164.8140.3139.0129.2134.5142.5130.5123.8150.2-

Note: Chemical shifts are illustrative and can vary based on solvent and concentration.

Table 3: Mass Spectrometry Data of this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compoundC₁₂H₈O₃S232.26233.02215 (M-OH)⁺, 187 (M-COOH)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺
3-(4-Methoxybenzoyl)-2-thiophenecarboxylic acidC₁₃H₁₀O₄S262.28263.03245 (M-OH)⁺, 217 (M-COOH)⁺, 135 (CH₃OC₆H₄CO)⁺, 107 (CH₃OC₆H₄)⁺
3-(4-Nitrobenzoyl)-2-thiophenecarboxylic acidC₁₂H₇NO₅S277.25278.01260 (M-OH)⁺, 232 (M-COOH)⁺, 150 (NO₂C₆H₄CO)⁺, 122 (NO₂C₆H₄)⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation patterns, which can aid in structural elucidation.

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular formula and deduce structural features.

X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of the molecule in a single crystal.

Methodology:

  • Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution 3D structure.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound derivatives.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms xray X-ray Crystallography (if single crystals obtained) purification->xray data_analysis Spectroscopic Data Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis comparison Comparison with Known Analogs data_analysis->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation end end structure_confirmation->end Validated Derivative

Caption: Experimental workflow for synthesis and structural validation.

Potential Signaling Pathway

Thiophene derivatives have been investigated for their anti-cancer properties. The following diagram illustrates a plausible signaling pathway that could be targeted by this compound derivatives, leading to apoptosis.

G cluster_cell Cancer Cell derivative 3-Benzoyl-2-thiophenecarboxylic Acid Derivative jnk JNK Pathway derivative->jnk Inhibition wee1 WEE1 Kinase derivative->wee1 Inhibition tubulin Tubulin Polymerization derivative->tubulin Inhibition pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) jnk->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) jnk->anti_apoptotic Inhibition apoptosis Apoptosis wee1->apoptosis Prevents tubulin->anti_apoptotic Inhibition mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion Inhibition cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Potential anti-cancer signaling pathway.

A Comparative Guide to 3-Benzoyl-2-thiophenecarboxylic Acid and 2-Benzoyl-3-thiophenecarboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Positional Isomers in Drug Discovery and Development

For researchers and professionals in the fields of medicinal chemistry and drug development, the nuanced differences between positional isomers can have profound implications for biological activity and therapeutic potential. This guide provides a detailed comparison of 3-Benzoyl-2-thiophenecarboxylic acid and its isomer, 2-Benzoyl-3-thiophenecarboxylic acid, offering insights into their physicochemical properties, synthesis, and potential biological relevance.

While comprehensive comparative data remains emergent, this guide consolidates available information to aid in strategic research and development decisions.

Physicochemical Properties: A Tale of Two Isomers

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈O₃SPubChem[1]
Molecular Weight 232.26 g/mol PubChem[1]
CAS Number 30006-03-2PubChem[1]
Appearance Solid (Predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---

Synthesis and Experimental Protocols

The synthesis of benzoyl-thiophenecarboxylic acids can be approached through several established organic chemistry methodologies. The most common approach is the Friedel-Crafts acylation of a thiophenecarboxylic acid precursor. The choice of starting material dictates the final position of the benzoyl group.

General Synthetic Workflow

The logical workflow for the synthesis of these isomers involves the selection of the appropriate starting thiophenecarboxylic acid followed by a Friedel-Crafts acylation reaction.

General Synthetic Workflow cluster_3_benzoyl Synthesis of this compound cluster_2_benzoyl Synthesis of 2-Benzoyl-3-thiophenecarboxylic acid start1 Thiophene-2-carboxylic acid product1 This compound start1->product1 Friedel-Crafts Acylation reagent1 Benzoyl Chloride reagent1->product1 catalyst1 Lewis Acid (e.g., AlCl₃) catalyst1->product1 start2 Thiophene-3-carboxylic acid product2 2-Benzoyl-3-thiophenecarboxylic acid start2->product2 Friedel-Crafts Acylation reagent2 Benzoyl Chloride reagent2->product2 catalyst2 Lewis Acid (e.g., AlCl₃) catalyst2->product2 Hypothetical Signaling Pathway compound Aroyl-thiophene Derivative receptor Cell Surface Receptor compound->receptor Inhibition/Activation kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

References

A Comparative Guide to the Biological Activity of 3-Benzoyl-2-thiophenecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 3-Benzoyl-2-thiophenecarboxylic acid, focusing on their anti-proliferative effects against cancer cell lines. While direct comparative studies on a homologous series of this compound are limited in publicly available literature, this guide presents data on a closely related and well-studied series of 5-benzoyl-3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. This allows for a meaningful structure-activity relationship (SAR) analysis and provides valuable insights for drug discovery and development.

Comparison of Anti-proliferative Activity

A study by Park et al. (2023) investigated a series of 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines for their cytotoxic effects against human colorectal carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. The half-maximal inhibitory concentrations (IC50) for the benzoyl derivatives are summarized in the table below.

Compound IDR1 GroupR2 GroupHCT116 IC50 (nM)[1]MDA-MB-231 IC50 (nM)[1]
5a HH>1000>1000
5h H2,3-dichloro200350
5i H2,3-dibromo120130
5j H2,3-naphthyl250300
4h 4-methoxy2,3-dichloro>1000>1000
4i 4-methoxy2,3-dibromo>1000>1000

Key Observations from the Data:

  • Substitution on the 2-arylcarboxamide ring is crucial: Unsubstituted compound 5a showed minimal activity. In contrast, compounds with bulky, halogenated substituents at the 2 and 3 positions of the aryl ring (compounds 5h , 5i , and 5j ) demonstrated significantly improved anti-proliferative activity.[1]

  • Dibromo substitution is favorable: The 2,3-dibromo substituted analog (5i ) was the most potent compound in this series, with IC50 values of 120 nM and 130 nM against HCT116 and MDA-MB-231 cells, respectively.[1]

  • Methoxy substitution on the benzoyl ring is detrimental: The presence of a 4-methoxy group on the benzoyl ring (compounds 4h and 4i ) led to a significant loss of activity compared to their unsubstituted counterparts.[1]

Another study by Mehdhar et al. (2022) evaluated the cytotoxic activities of different thiophene-based compounds against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. While not a direct comparison of this compound analogs, it provides relevant data on the anticancer potential of the thiophene scaffold.

Compound IDStructureHepG2 IC50 (µM)[2][3]MCF-7 IC50 (µM)[2][3]
4a N-(phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide4.1 ± 0.35.3 ± 0.4
4b N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide3.5 ± 0.24.6 ± 0.3
14a 2-((5-acetamido-4-cyano-3-methyl-N-phenylthiophene-2-carboxamido)methyl)isoindoline-1,3-dione6.8 ± 0.57.9 ± 0.6
14b 2-((5-acetamido-N-(4-chlorophenyl)-4-cyano-3-methylthiophene-2-carboxamido)methyl)isoindoline-1,3-dione5.2 ± 0.46.5 ± 0.5

Experimental Protocols

Anti-proliferative Activity Assay (³H-Thymidine Incorporation Assay)[1]

This assay measures the inhibition of DNA synthesis in cancer cells as an indicator of cell proliferation.

  • Cell Culture: HCT116 and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with various concentrations of the test compounds for 48 hours.

  • ³H-Thymidine Incorporation: After the treatment period, 1 µCi of ³H-thymidine was added to each well, and the plates were incubated for another 4 hours.

  • Harvesting and Scintillation Counting: The cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a liquid scintillation counter.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in ³H-thymidine incorporation compared to untreated control cells was determined as the IC50 value.

Cytotoxicity Assay (MTT Assay)[2][3]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: HepG2 and MCF-7 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Incubation: The cells were then treated with different concentrations of the synthesized thiophene derivatives for 48 hours.

  • MTT Reagent Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizations

Caption: General chemical structure of the compared 5-benzoyl-thieno[2,3-b]pyridine analogs.

experimental_workflow start Start: Cancer Cell Lines (HCT116, MDA-MB-231) seed Seed cells in 96-well plates start->seed treat Treat with test compounds (48 hours) seed->treat thymidine Add ³H-thymidine (4 hours) treat->thymidine harvest Harvest cells and measure radioactivity thymidine->harvest ic50 Determine IC50 values harvest->ic50

Caption: Workflow for the ³H-Thymidine Incorporation Assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Benzoyl-2-thiophenecarboxylic acid and structurally related compounds. Due to the limited availability of published experimental spectra for this compound, this guide combines experimental data for its analogs with a predictive analysis of the target compound's spectral characteristics. This approach offers a valuable reference for the identification and characterization of this and similar molecules in research and development settings.

The compounds selected for comparison are:

  • 2-Thiophenecarboxylic acid: To illustrate the spectral features of a carboxylated thiophene ring without the benzoyl group.

  • 3-Thiophenecarboxylic acid: To compare the effect of the carboxyl group's position on the thiophene ring.

  • 2-Benzoylthiophene: To isolate the spectral characteristics of the benzoyl-thiophene moiety without the carboxylic acid.

  • 3-Benzoylthiophene: To compare the influence of the benzoyl group's position on the thiophene ring.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound and its related compounds.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=O Stretch (Ketone)Thiophene Ring Vibrations
This compound (Predicted) ~3300-2500 (broad)~1700-1680~1650-1630~1550-1400, ~850-700
2-Thiophenecarboxylic acid 3113-3083 (overlaps with C-H)~1710N/A1528, 1352
3-Thiophenecarboxylic acid ~3300-2500 (broad)~1700N/ACharacteristic peaks
2-Benzoylthiophene N/AN/A~1630Characteristic peaks
3-Benzoylthiophene N/AN/A~1640Characteristic peaks
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
Compound-COOH ProtonThiophene ProtonsBenzoyl Protons
This compound (Predicted) ~10-13 (broad s)~7.8-7.2 (m)~8.0-7.4 (m)
2-Thiophenecarboxylic acid ~12-13 (broad s)7.8 (dd), 7.6 (dd), 7.1 (t)N/A
3-Thiophenecarboxylic acid ~12.08 (s)8.24 (dd), 7.57 (dd), 7.34 (dd)N/A
2-Benzoylthiophene N/A7.7-7.1 (m)7.9-7.4 (m)
3-Benzoylthiophene N/A~7.9-7.3 (m)~7.8-7.4 (m)
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
Compound-COOH CarbonC=O (Ketone) CarbonThiophene CarbonsBenzoyl Carbons
This compound (Predicted) ~165-170~190-195~145-125~138-128
2-Thiophenecarboxylic acid ~163N/A~134, ~133, ~128N/A
3-Thiophenecarboxylic acid ~164N/A~135, ~130, ~127, ~126N/A
2-Benzoylthiophene N/A~188~143, ~135, ~134, ~128~138, ~132, ~130, ~128
3-Benzoylthiophene N/A~190~141, ~137, ~132, ~127~138, ~132, ~129, ~128
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
CompoundSolventλmax (nm)
This compound (Predicted) Ethanol/Hexane~260, ~300
2-Thiophenecarboxylic acid Ethanol247, 268
3-Thiophenecarboxylic acid Ethanol~250
2-Benzoylthiophene Hexane245, 275
3-Benzoylthiophene Ethanol~255, ~290

Predictive Analysis of this compound Spectra

The predicted spectral characteristics of this compound are derived from the additive effects of the benzoyl and carboxylic acid functional groups on the thiophene ring, as observed in the related compounds.

  • FT-IR: The spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid dimer, spanning from approximately 3300 to 2500 cm⁻¹. Two distinct C=O stretching bands are predicted: one for the carboxylic acid around 1700-1680 cm⁻¹ and another for the benzoyl ketone around 1650-1630 cm⁻¹. The lower frequency of the ketone carbonyl is due to conjugation with both the thiophene and benzene rings.

  • ¹H NMR: A broad singlet for the acidic proton is expected in the downfield region of 10-13 ppm. The thiophene protons will likely appear as multiplets in the aromatic region, shifted downfield due to the electron-withdrawing effects of both the benzoyl and carboxyl groups. The benzoyl protons will also present as multiplets in the aromatic region.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is predicted to appear around 165-170 ppm, while the ketone carbonyl carbon will be further downfield, around 190-195 ppm. The thiophene and benzene ring carbons will resonate in the aromatic region, with their specific shifts influenced by the positions of the substituents.

  • UV-Vis: The spectrum is expected to show multiple absorption bands characteristic of the extended π-conjugated system. Transitions corresponding to the thiophene ring, the benzoyl chromophore, and the overall conjugated system are anticipated.

Experimental Protocols

Standard protocols for the spectroscopic analysis of aromatic carboxylic acids are provided below.

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then collected, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions of the absorption bands are identified and assigned to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values (for ¹H NMR) are determined. These parameters provide detailed information about the molecular structure.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane). The concentration is adjusted to ensure the absorbance is within the optimal range of the instrument (typically 0.1-1.0 AU).

  • Data Acquisition: A baseline spectrum of the pure solvent is recorded. The sample's absorption spectrum is then measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified, which correspond to the electronic transitions within the molecule.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a thiophene derivative.

G General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis and Interpretation cluster_3 Conclusion Sample Unknown Thiophene Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UVVis UV-Vis Spectroscopy Dissolution->UVVis FTIR FT-IR Spectroscopy KBr_Pellet->FTIR FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis NMR_Analysis Structural Elucidation NMR->NMR_Analysis UVVis_Analysis Electronic Transition Analysis UVVis->UVVis_Analysis Structure_Confirmation Structure Confirmation FTIR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation UVVis_Analysis->Structure_Confirmation

Caption: A general workflow for the spectroscopic analysis of an unknown thiophene derivative.

Structural Relationships of Compared Compounds

This diagram illustrates the structural similarities and differences between this compound and the related compounds discussed in this guide.

G Structural Relationships Main This compound NoBenzoyl_2 2-Thiophenecarboxylic acid Main->NoBenzoyl_2 - Benzoyl group NoCarboxyl_2 2-Benzoylthiophene Main->NoCarboxyl_2 - Carboxyl group (positional isomer) NoCarboxyl_3 3-Benzoylthiophene Main->NoCarboxyl_3 - Carboxyl group NoBenzoyl_3 3-Thiophenecarboxylic acid NoBenzoyl_2->NoBenzoyl_3 Positional Isomer NoCarboxyl_2->NoCarboxyl_3 Positional Isomer

Caption: Structural relationships between the target compound and its analogs.

A Comparative Guide to Assessing the Purity of Synthesized 3-Benzoyl-2-thiophenecarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3-Benzoyl-2-thiophenecarboxylic acid, a key building block in medicinal chemistry.

Introduction to Purity Assessment

This compound is synthesized through methods such as Friedel-Crafts acylation. Potential impurities can include unreacted starting materials (e.g., 2-thiophenecarboxylic acid), by-products from side reactions, or residual solvents. High-Performance Liquid Chromatography (HPLC) is a primary and powerful method for separating, identifying, and quantifying these components in a mixture due to its high resolution and sensitivity.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most suitable method for analyzing aromatic carboxylic acids like this compound.[2] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An acidic modifier is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[2]

Detailed Experimental Protocol: HPLC

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Trifluoroacetic acid (TFA) (Analytical grade)

  • Reference standard of this compound (>99% purity)

  • Synthesized this compound sample

3. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (65:35 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm (based on the UV spectra of benzoyl peroxide, a related structure)[3][4]
Injection Volume 10 µL

| Run Time | 15 minutes |

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation: Hypothetical HPLC Results

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Peak Area (mAU*s)Area %
2-Thiophenecarboxylic Acid (Impurity)3.5150.75%
This compound 7.2 1970 98.50%
Unknown Impurity9.8150.75%

Note: Retention times are hypothetical and will vary based on the specific HPLC system and exact conditions.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare 0.1 mg/mL Reference Standard Filter Filter both solutions (0.45 µm Syringe Filter) Prep_Standard->Filter Prep_Sample Prepare 0.1 mg/mL Synthesized Sample Prep_Sample->Filter Injection Inject 10 µL into HPLC System Filter->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 272 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % for Purity Integration->Calculation

Caption: Experimental workflow for HPLC purity assessment.

Comparison with Alternative Analytical Methods

While HPLC is a gold standard, other techniques can provide complementary or alternative information for purity assessment.[1][5]

MethodPrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between mobile and stationary phases.High resolution, excellent for quantification, high sensitivity, widely available.[1][6]Requires chromophores for UV detection, may not separate isomers with identical physicochemical properties.[7]Quantitative purity determination and separation of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification.[8]Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.[1]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[2]Identifying volatile impurities and by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of nuclear spin transitions in a magnetic field.Provides definitive structural information, can identify and quantify impurities without a reference standard (qNMR).[6][7]Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals making quantification difficult.[7][9]Structural elucidation of unknown impurities and orthogonal purity confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass spectrometry detection.[8]Provides molecular weight information for each separated peak, aiding in impurity identification. Highly sensitive.[8]Higher cost and complexity than HPLC-UV, ion suppression effects can complicate quantification.Identifying unknown impurities and trace-level components.

Visualization of Method Comparison

Method_Comparison cluster_hplc Chromatography cluster_spec Spectroscopy center 3-Benzoyl-2- thiophenecarboxylic acid HPLC HPLC-UV (High Resolution, Quantitative) center->HPLC LCMS LC-MS (High Sensitivity, MW Info) center->LCMS GCMS GC-MS (Volatile Impurities, Requires Derivatization) center->GCMS NMR NMR (Structural Info, Lower Sensitivity) center->NMR

Caption: Comparison of analytical techniques for purity assessment.

Conclusion

For the routine and accurate purity assessment of synthesized this compound, HPLC with UV detection stands out as the most robust, reliable, and quantitative method. It provides excellent separation of the main compound from potential synthesis-related impurities. For comprehensive characterization, especially during process development or for identifying unknown impurities, a multi-technique approach is recommended. Combining HPLC for quantification with LC-MS for molecular weight determination and NMR for definitive structural elucidation provides a complete purity profile, ensuring the highest quality of the synthesized compound for research and development applications.[5]

References

Efficacy of 3-Benzoyl-2-thiophenecarboxylic Acid Derivatives in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which thiophene derivatives hold a prominent position due to their diverse pharmacological activities. This guide provides a comparative overview of the efficacy of 3-benzoyl-2-thiophenecarboxylic acid derivatives and structurally related compounds in various bioassays, with a focus on their anticancer and antimicrobial potential. The information presented herein is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to provide a foundation for the design of more potent and selective therapeutic agents.

Comparative Efficacy in Anticancer Bioassays

A number of studies have explored the anticancer properties of thiophene-based compounds, revealing promising activity against various cancer cell lines. While a direct comparative study on a series of this compound derivatives is not extensively available in the current literature, analysis of structurally related 3-aroyl-2-thiophenecarboxylic acid and other thiophene derivatives provides valuable insights into their potential. The following table summarizes the in vitro cytotoxic activity of selected thiophene derivatives against different human cancer cell lines.

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 (µM)Reference
Benzo[b]thiophene Derivatives
2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiopheneHeLa (Cervical), Jurkat (T-cell leukemia)Not SpecifiedSubmicromolar[1]
3-(Substituted Aroyl)-1H-pyrrole Derivatives
Compound 3fA375 (Melanoma), CT-26 (Colon), HeLa (Cervical), MGC80-3 (Gastric), NCI-H460 (Lung), SGC-7901 (Gastric)MTT Assay8.2 - 31.7[2]
Compound 3gCHO (Ovarian)MTT Assay8.2[2]
Compound 3nHCT-15 (Colon)MTT Assay21[2]
Compound 3aMCF-7 (Breast)MTT Assay18.7[2]
NSAID Thioester Derivatives
Thioester 3bHepG2 (Liver), MCF-7 (Breast)MTT Assay10.52–17.10[3]
Thioester 7bHepG2 (Liver), MCF-7 (Breast)MTT Assay10.52–17.10[3]
Thioester 6aMCF-7 (Breast), Caco-2 (Colon)MTT Assay6.11 and 10.16[3]

Comparative Efficacy in Antimicrobial Bioassays

Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. The structural modifications on the thiophene ring and its substituents play a crucial role in determining the spectrum and potency of their antimicrobial activity. Below is a summary of the minimum inhibitory concentration (MIC) values for selected thiophene-based compounds against various microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
3-Halobenzo[b]thiophene Derivatives
Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenesGram-positive bacteria and yeast16[4]
Thiophene-2-carboxamide Derivatives
Amino thiophene-2-carboxamide 7bP. aeruginosa20 (86.9% inhibition)[5]
Amino thiophene-2-carboxamide 7bS. aureus20 (83.3% inhibition)[5]
Amino thiophene-2-carboxamide 7bB. subtilis19 (82.6% inhibition)[5]
Hydroxy thiophene-2-carboxamide 3bB. subtilis, P. aeruginosa18 (78.3% inhibition)[5]
Benzo[b]thiophene Acylhydrazone Derivatives
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (including MRSA)4[6]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation and comparison of the biological activity of chemical compounds. The following sections provide methodologies for the commonly used MTT assay for anticancer screening and the broth microdilution method for determining antimicrobial susceptibility.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Test compounds (this compound derivatives)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each test compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer activity of chemical compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis synthesis Synthesis of 3-Benzoyl-2- thiophenecarboxylic Acid Derivatives compound_prep Prepare Serial Dilutions of Test Compounds synthesis->compound_prep cell_culture Maintain Human Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan Add Solubilization Solution mtt_addition->formazan readout Measure Absorbance at 570 nm formazan->readout data_analysis Calculate % Cell Viability readout->data_analysis ic50 Determine IC50 Values data_analysis->ic50 conclusion conclusion ic50->conclusion Conclusion on Efficacy

Caption: Experimental workflow for determining the in vitro anticancer efficacy of novel compounds.

Conclusion

The available data, primarily from studies on structurally related compounds, suggest that this compound derivatives are a promising scaffold for the development of new anticancer and antimicrobial agents. The structure-activity relationship appears to be significantly influenced by the nature and position of substituents on both the thiophene and benzoyl rings. For anticancer activity, modifications leading to compounds like 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene have shown potent submicromolar efficacy. In the realm of antimicrobial agents, derivatives such as (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide exhibit strong activity against resistant bacterial strains.

To fully elucidate the therapeutic potential of this compound derivatives, further research involving the synthesis and systematic in vitro and in vivo evaluation of a focused library of these compounds is warranted. Such studies will be instrumental in identifying lead candidates with improved efficacy and selectivity for future drug development endeavors.

References

A Comparative Literature Review of 3-Benzoyl-2-thiophenecarboxylic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive literature review of 3-Benzoyl-2-thiophenecarboxylic acid and its positional isomers. The objective is to present a comparative analysis of their synthesis, physicochemical properties, and known biological activities to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for further investigation.

Introduction

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a benzoyl group onto the thiophene ring, along with a carboxylic acid functionality, creates a scaffold with potential for diverse biological interactions. The positional isomerism of these substituents can significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This review focuses on this compound and its isomers, providing a comparative overview of the available scientific data.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₁₂H₈O₃SPubChem[1]
Molecular Weight 232.26 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 232.019415 g/mol PubChem[1]
Monoisotopic Mass 232.019415 g/mol PubChem[1]
Topological Polar Surface Area 71.9 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]
Formal Charge 0PubChem[1]
Complexity 284PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 0PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 0PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Compound Is Canonicalized YesPubChem[1]

Synthesis of Benzoyl-Thiophenecarboxylic Acid Isomers

Detailed experimental protocols for the synthesis of each specific isomer are not consistently reported in single sources. However, based on general synthetic methods for thiophenecarboxylic acids, plausible synthetic routes can be outlined.

General Synthetic Strategies

The synthesis of benzoyl-thiophenecarboxylic acids can be approached through two main retrosynthetic pathways:

  • Friedel-Crafts Acylation: Acylation of a thiophenecarboxylic acid or its ester derivative with benzoyl chloride in the presence of a Lewis acid catalyst. The regioselectivity of this reaction will depend on the directing effects of the existing carboxyl group and the inherent reactivity of the thiophene ring positions.

  • Carboxylation of a Benzoylthiophene: Introduction of a carboxylic acid group onto a pre-existing benzoylthiophene scaffold. This can be achieved through methods like lithiation followed by quenching with carbon dioxide, or through the oxidation of a suitable precursor like a methyl or formyl group.

The following diagram illustrates a generalized workflow for the synthesis of a generic benzoyl-thiophenecarboxylic acid isomer.

G cluster_0 Pathway 1: Friedel-Crafts Acylation cluster_1 Pathway 2: Carboxylation Thiophenecarboxylic Acid Ester Thiophenecarboxylic Acid Ester Acylation Acylation Thiophenecarboxylic Acid Ester->Acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Acylation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Acylation Benzoyl-thiophenecarboxylic Acid Ester Benzoyl-thiophenecarboxylic Acid Ester Acylation->Benzoyl-thiophenecarboxylic Acid Ester Hydrolysis Hydrolysis Benzoyl-thiophenecarboxylic Acid Ester->Hydrolysis Benzoyl-thiophenecarboxylic Acid Benzoyl-thiophenecarboxylic Acid Hydrolysis->Benzoyl-thiophenecarboxylic Acid Benzoylthiophene Benzoylthiophene Lithiation (e.g., n-BuLi) Lithiation (e.g., n-BuLi) Benzoylthiophene->Lithiation (e.g., n-BuLi) Lithiated Intermediate Lithiated Intermediate Lithiation (e.g., n-BuLi)->Lithiated Intermediate CarboxylationQuench Carboxylation/ Quench Lithiated Intermediate->CarboxylationQuench Carbon Dioxide (CO2) Carbon Dioxide (CO2) Carbon Dioxide (CO2)->CarboxylationQuench Final Product Benzoyl-thiophenecarboxylic Acid CarboxylationQuench->Final Product G Benzoyl-thiophenecarboxylic Acid Isomer Benzoyl-thiophenecarboxylic Acid Isomer Target Protein (e.g., Kinase, PI-PLC) Target Protein (e.g., Kinase, PI-PLC) Benzoyl-thiophenecarboxylic Acid Isomer->Target Protein (e.g., Kinase, PI-PLC) Inhibition Signaling Cascade Signaling Cascade Target Protein (e.g., Kinase, PI-PLC)->Signaling Cascade Modulation Downstream Effectors Downstream Effectors Signaling Cascade->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Apoptosis Apoptosis Downstream Effectors->Apoptosis

References

Comparative Guide to the Validation of Analytical Methods for 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification and impurity profiling of 3-Benzoyl-2-thiophenecarboxylic acid. As a compound of interest in pharmaceutical development, ensuring the reliability and accuracy of its analytical methods is paramount. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques, complete with detailed experimental protocols and validation parameters based on established practices for structurally similar compounds and in accordance with ICH Q2(R1) guidelines.[1][2][3]

Chemical Structure and Properties

This compound is a molecule containing a thiophene ring, a carboxylic acid group, and a benzoyl group. Its structure suggests that it is amenable to analysis by various chromatographic and spectroscopic techniques.

Caption: Chemical structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for both quantification and impurity profiling. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

Comparative Validation Data for HPLC Methods

The following table summarizes typical validation parameters for an RP-HPLC method suitable for the analysis of aromatic carboxylic acids and ketones, based on data from similar compounds.[4][5][6]

Validation ParameterProposed Method (RP-HPLC)Alternative Method (Normal-Phase HPLC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 2.5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 0.6 µg/mL
Specificity High (Good separation from impurities)Moderate (Potential for matrix interference)
Experimental Protocol: RP-HPLC Method

This protocol is based on established methods for benzoyl peroxide and other aromatic compounds.[6][7][8]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (expected in the range of 230-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration & Quantification detect->integrate validate Method Validation (Linearity, Accuracy, etc.) integrate->validate report Generate Report validate->report Validation_Logic cluster_method_dev Method Development cluster_validation_params Validation Parameters (ICH Q2) cluster_implementation Implementation select_method Select Analytical Technique (HPLC, GC, etc.) optimize_params Optimize Method Parameters select_method->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range optimize_params->linearity accuracy Accuracy optimize_params->accuracy precision Precision (Repeatability, Intermediate) optimize_params->precision lod_loq LOD & LOQ optimize_params->lod_loq robustness Robustness optimize_params->robustness routine_use Routine Analysis robustness->routine_use monitoring Ongoing Method Performance Monitoring routine_use->monitoring

References

A Comparative Guide to 3-Benzoyl-2-thiophenecarboxylic Acid in Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Benzoyl-2-thiophenecarboxylic acid is a versatile organic compound that holds significant promise in the development of advanced materials. Its unique structure, featuring a thiophene ring, a carboxylic acid group, and a benzoyl moiety, makes it an attractive building block for a range of applications, from metal-organic frameworks (MOFs) to organic electronics and pharmaceutical intermediates. This guide provides a comparative analysis of this compound and its derivatives in key material applications, supported by available experimental data and detailed methodologies.

Performance in Metal-Organic Frameworks (MOFs)

The carboxylic acid group on this compound allows it to act as a linker, coordinating with metal ions to form porous crystalline structures known as metal-organic frameworks. The benzoyl group can influence the framework's properties, such as pore size, stability, and functionality.

While direct benchmark studies for MOFs using this compound are not extensively documented, we can draw comparisons with other thiophene-based and functionalized linkers to infer potential performance. The choice of organic linker is a critical factor in determining the physicochemical properties and performance of MOFs.

Table 1: Comparison of Thiophene-Based and Other Linkers in MOFs

LinkerFunctional GroupMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Key Features & Potential Applications
2,5-Thiophenedicarboxylic acid-COOHZn(II)~12000.55Hierarchical pores, catalysis (CO2 fixation)
1,4-Benzenedicarboxylic acid (BDC)-COOHZr(IV)~1100 - 1500~0.5High thermal and chemical stability (UiO-66)
2-Amino-1,4-benzenedicarboxylic acid-NH2Zr(IV)~1200 - 1400~0.6Enhanced CO2 adsorption due to amine groups
This compound (Predicted) -C(O)PhVariousModerate-HighModeratePotential for modified pore environment and selective adsorption due to the benzoyl group.

Data for 2,5-thiophenedicarboxylic acid and BDC derivatives are compiled from various sources for comparative purposes.

The introduction of a bulky, polar benzoyl group, as in this compound, is expected to create a unique pore environment within the MOF structure. This could lead to enhanced selectivity in gas adsorption or catalytic applications. The workflow for synthesizing and characterizing such MOFs is outlined below.

Experimental Protocol: Solvothermal Synthesis of a Thiophene-Based MOF

This protocol describes a general method for the synthesis of a MOF using a thiophene-based carboxylic acid linker.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate)

  • This compound (or other thiophene-based linker)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Teflon-lined autoclave

Procedure:

  • Solution Preparation:

    • Dissolve the metal salt in DMF in a glass vial.

    • In a separate vial, dissolve the thiophene-based linker in DMF.

  • Solvothermal Reaction:

    • Combine the two solutions in the Teflon liner of the autoclave.

    • Seal the autoclave and place it in a preheated oven.

    • Heat at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Product Isolation and Purification:

    • Allow the oven to cool to room temperature.

    • Collect the crystalline product by filtration or decantation.

    • Wash the product with fresh DMF and then with a lower-boiling solvent like ethanol to remove unreacted starting materials.

    • Dry the purified MOF under vacuum.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Processing cluster_characterization Characterization Metal_Salt Metal Salt Solution Mixing Mixing in Autoclave Metal_Salt->Mixing Linker Linker Solution (this compound) Linker->Mixing Heating Solvothermal Heating Mixing->Heating Isolation Isolation & Washing Heating->Isolation Activation Activation (Drying) Isolation->Activation PXRD PXRD Activation->PXRD BET BET Analysis Activation->BET TGA TGA Activation->TGA DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO2 Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering TiO2_Deposition->Sintering Dye_Adsorption Dye Adsorption Sintering->Dye_Adsorption Assembly Anode-Cathode Assembly Dye_Adsorption->Assembly Electrolyte_Filling Electrolyte Injection Assembly->Electrolyte_Filling IV_Measurement I-V Measurement Electrolyte_Filling->IV_Measurement IPCE_Measurement IPCE Measurement Electrolyte_Filling->IPCE_Measurement Logical_Relationship cluster_input Input cluster_properties Material Properties cluster_performance Application Performance Organic_Linker Organic Building Block (e.g., this compound) Structural_Properties Structural Properties (e.g., Pore size, Crystallinity) Organic_Linker->Structural_Properties Electronic_Properties Electronic Properties (e.g., Band gap, HOMO/LUMO levels) Organic_Linker->Electronic_Properties Physicochemical_Properties Physicochemical Properties (e.g., Stability, Solubility) Organic_Linker->Physicochemical_Properties MOF_Performance MOF Performance (e.g., Gas Adsorption, Catalysis) Structural_Properties->MOF_Performance DSSC_Performance DSSC Performance (e.g., Efficiency, Stability) Electronic_Properties->DSSC_Performance Physicochemical_Properties->MOF_Performance Physicochemical_Properties->DSSC_Performance

Safety Operating Guide

Proper Disposal of 3-Benzoyl-2-thiophenecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

While a detailed hazard profile for 3-Benzoyl-2-thiophenecarboxylic acid is not available, data from related thiophenecarboxylic acid compounds suggest it should be handled as a hazardous substance. Key potential hazards are summarized in the table below.

Hazard CategoryPotential Risks Based on Structurally Similar CompoundsRecommended Precautions
Acute Toxicity Harmful if swallowed or in contact with skin.[1]Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and clothing to prevent skin exposure.[1] In case of contact, wash with plenty of soap and water.[1]
Eye Damage/Irritation Causes serious eye irritation.[1]Wear appropriate protective eyeglasses or chemical safety goggles.[1] If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust. Use only in a well-ventilated area.[1] If inhaled, move to fresh air.[1]
Environmental Hazards May be harmful to aquatic life with long-lasting effects.Avoid release to the environment.[2]

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the CAS number "30006-03-2."

    • Include any known hazard symbols (e.g., irritant, harmful).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2]

    • Ensure the container is stored separately from incompatible materials such as strong oxidizing agents.[2]

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1]

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or shovel the absorbed material into a sealed, labeled container for hazardous waste disposal. Use non-sparking tools if there is a risk of dust explosion.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection & Labeling cluster_Storage Interim Storage cluster_Disposal Final Disposal A Wear Appropriate PPE B Collect in a Compatible Container A->B C Seal and Label as 'Hazardous Waste' B->C Securely D Store in Designated Satellite Accumulation Area C->D E Arrange Pickup by Licensed Waste Contractor D->E F Document Waste Transfer E->F

References

Essential Safety and Operational Guide for 3-Benzoyl-2-thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Benzoyl-2-thiophenecarboxylic acid (CAS No. 30006-03-2). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

The GHS pictogram associated with this chemical is GHS07, indicating it is harmful and an irritant.[1] The signal word is "Warning".[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Equipment Standard/Specification
Eye and Face Protection Tightly fitting safety goggles or a face shield.Adhere to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][4]
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile rubber).Follow standard EN374.[3] Gloves should be inspected prior to use and disposed of properly.
Skin and Body Protection Appropriate protective clothing to cover all skin, such as a lab coat or coveralls. Safety shoes meeting at least S1 standards are recommended.Ensure clothing is resistant to chemical permeation.
Respiratory Protection To be handled in a fume hood with adequate extraction. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is necessary.Ensure proper fit and regular maintenance of respiratory equipment.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to temporary storage.

  • Preparation and Engineering Controls :

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

    • All handling of solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]

    • The work area should be well-ventilated.[3]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Handling the Chemical :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe in dust or fumes.[1]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Immediate Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[1]

    • Carefully remove and dispose of contaminated gloves in accordance with waste disposal procedures.

    • If any part of the body has come into contact with the chemical, wash the affected area immediately and thoroughly.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect all waste material, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Disposal of Unused Chemical :

    • Unused or waste this compound should be disposed of as hazardous waste.

    • Do not dispose of down the drain.[4]

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

    • Dispose of the rinsed container in accordance with institutional and local regulations for chemical container disposal.

  • Regulatory Compliance :

    • All disposal must be carried out in accordance with federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management A Verify Fume Hood Certification B Check Eyewash & Safety Shower A->B C Gather All Necessary PPE B->C D Don PPE C->D E Weigh/Transfer Chemical in Fume Hood D->E F Perform Experimental Work E->F G Wash Hands & Exposed Skin F->G H Decontaminate Work Area G->H I Properly Doff & Dispose of PPE H->I J Collect Chemical Waste I->J K Dispose of Contaminated Materials J->K L Store Waste in Designated Area K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.